molecular formula C6H6BrNO2 B1336924 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 875160-43-3

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1336924
CAS No.: 875160-43-3
M. Wt: 204.02 g/mol
InChI Key: NSZDZQRYBIAVQM-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 875160-43-3) is a brominated N -methylpyrrole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group adjacent to a bromine substituent on the pyrrole ring, allowing for further derivatization at both sites via cross-coupling reactions and carbonyl conversions. The molecular structure of the pyrrole core has been characterized by crystallographic studies, confirming the approximate coplanarity of the non-hydrogen atoms in the heterocyclic ring and the carboxylic acid group . This planarity is significant for its potential application in the design of compounds that require specific spatial orientation for biological activity. Pyrrole derivatives are well-known for their presence in various bioactive natural products, particularly from marine organisms, and exhibit a range of important bioactivities including antitumor and protein kinase inhibiting properties . As such, this compound is a crucial building block for researchers developing novel therapeutic agents, especially in the construction of more complex heterocyclic systems. This product is offered with a typical purity of 97% and has a listed melting point of 136 to 138 °C . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate care, referring to the associated Safety Data Sheet (SDS). This product is intended for research purposes and laboratory use only.

Properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZDZQRYBIAVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429254
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875160-43-3
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

Synthesis and Characterization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details a viable synthetic pathway, experimental protocols, and key characterization data.

Introduction

Pyrrole-2-carboxylic acid derivatives are significant scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The introduction of a bromine atom and an N-methyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the synthesis and characterization of this compound, providing a foundation for its further investigation and application in drug discovery and materials science.

Synthetic Pathway

The most direct and efficient synthesis of this compound involves a two-step process starting from commercially available pyrrole-2-carboxylic acid. The key steps are the bromination of the pyrrole ring followed by N-methylation, or vice-versa. A more accessible route, given the commercial availability of the methyl ester, is the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

A plausible synthetic approach is outlined below, starting from the bromination of methyl 1H-pyrrole-2-carboxylate.

Synthesis_Pathway A Methyl 1H-pyrrole-2-carboxylate B Methyl 4-bromo-1H-pyrrole-2-carboxylate A->B NBS, THF C Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate B->C CH3I, NaH, THF D This compound C->D LiOH, THF/H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the hydrolysis of its methyl ester, a common and effective method for saponification of ester functional groups on heterocyclic systems.

Synthesis of this compound from Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5-3.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate of hydrolysis if necessary.

  • Upon completion of the reaction (disappearance of the starting material), concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in THF/H2O B Add LiOH·H2O A->B C Stir at room temperature (or heat) B->C D Remove THF under reduced pressure C->D Monitor by TLC E Acidify with 1 M HCl D->E F Extract with ethyl acetate E->F G Dry organic layer and concentrate F->G H Recrystallization or Column Chromatography G->H

Caption: General experimental workflow for the hydrolysis of the methyl ester.

Characterization Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Appearance Expected to be a solid
Melting Point Not reported; for comparison, 4-bromo-1H-pyrrole-2-carboxylic acid has a melting point of 90-92 °C.[1]
Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted)Chemical Shift (ppm)Multiplicity
N-CH3.8 - 4.0s
Pyrrole-H (C3 or C5)6.8 - 7.2d
Pyrrole-H (C5 or C3)6.9 - 7.3d
COOH 12.0 - 13.0br s
¹³C NMR (Predicted)Chemical Shift (ppm)
N-C H₃35 - 40
Pyrrole-C 4 (C-Br)95 - 105
Pyrrole-C 3 or C 5110 - 125
Pyrrole-C 5 or C 3115 - 130
Pyrrole-C 2 (C-COOH)125 - 135
C OOH160 - 170

4.2.2. Mass Spectrometry (Predicted)

Adduct IonPredicted m/z
[M+H]⁺203.9655
[M+Na]⁺225.9474
[M-H]⁻201.9509

Conclusion

This technical guide outlines a reliable synthetic route and provides key characterization data for this compound. The detailed experimental protocol for the hydrolysis of the corresponding methyl ester offers a practical method for its preparation in a laboratory setting. The provided physicochemical and spectroscopic data, although partially predicted, serves as a valuable reference for researchers working with this compound. Further experimental validation of the characterization data is encouraged to build a more complete profile of this promising molecule.

References

Physicochemical Properties of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated, N-methylated pyrrole derivative. Its structural features, including the pyrrole ring, a carboxylic acid group, and a bromine substituent, suggest potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in biologically active compounds, and the presence of a bromine atom can influence lipophilicity, metabolic stability, and binding interactions. This technical guide provides a summary of the available physicochemical data for this compound and its close structural analog, outlines general experimental protocols for property determination, and presents a logical workflow for its characterization.

Physicochemical Data

Quantitative experimental data for this compound is largely unavailable in the public domain. The following tables summarize the known computed data for the target compound and the experimental and computed data for the closely related analog, 4-bromo-1H-pyrrole-2-carboxylic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₆H₆BrNO₂-PubChem
Molecular Weight 203.02 g/mol CalculatedPubChem
Melting Point Not available--
Boiling Point Not available--
pKa Not available--
Aqueous Solubility Not available--
logP (XlogP) 1.2PredictedPubChemLite

Table 2: Physicochemical Properties of 4-bromo-1H-pyrrole-2-carboxylic acid (Structural Analog)

PropertyValueData TypeSource
Molecular Formula C₅H₄BrNO₂-PubChem[1]
Molecular Weight 189.99 g/mol CalculatedPubChem[1]
Melting Point 90-92 °CExperimentalSmolecule[2]
Boiling Point ~393 °CExperimentalSmolecule[2]
pKa Not available--
Aqueous Solubility Not available--
logP (XLogP3-AA) 1.3PredictedPubChem[1]

Experimental Protocols

Due to the absence of specific experimental procedures for this compound, the following are generalized protocols for the determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.

Determination of Acid Dissociation Constant (pKa)

The pKa of a carboxylic acid can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, is equal to the pKa of the acid.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

  • Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Determination cluster_analysis Data Analysis & Application Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MeltingPoint Melting Point Structure_Verification->MeltingPoint pKa pKa Determination Structure_Verification->pKa Solubility Aqueous Solubility Structure_Verification->Solubility logP logP Determination Structure_Verification->logP Data_Compilation Data Compilation & Comparison MeltingPoint->Data_Compilation pKa->Data_Compilation Solubility->Data_Compilation logP->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Drug_Development Informing Drug Development SAR_Analysis->Drug_Development

Physicochemical Characterization Workflow

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific signaling pathways or its broader biological activity. The biological effects of pyrrole-containing compounds are diverse, and their mechanisms of action are highly dependent on the overall molecular structure.[3] Further research is required to elucidate the pharmacological profile of this particular compound. The structural similarity to other biologically active pyrroles suggests that it could be a candidate for screening in various assays, particularly those related to kinase inhibition or antimicrobial activity, which are common targets for this class of compounds.

Conclusion

This technical guide consolidates the currently available, though limited, physicochemical information for this compound. The provided data is primarily predictive, highlighting a significant gap in the experimental characterization of this compound. The generalized experimental protocols and the logical workflow diagram offer a foundational framework for researchers to systematically determine its properties. The lack of biological data underscores the opportunity for future investigations into the potential therapeutic applications of this molecule. A thorough experimental evaluation of its physicochemical and biological properties is crucial to unlock its full potential in drug discovery and materials science.

References

"4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid CAS number and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Pyrrole derivatives are significant scaffolds in numerous biologically active compounds.[1] The introduction of a methyl group on the pyrrole nitrogen and a bromine atom on the pyrrole ring, alongside a carboxylic acid functional group, offers a versatile platform for the synthesis of novel molecules with potential therapeutic applications. This document outlines the key chemical properties, a representative synthesis protocol, and potential research applications for this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrrole ring. A methyl group is attached to the nitrogen atom at position 1, a carboxylic acid group is at position 2, and a bromine atom is at position 4.

CAS Number: 875160-43-3[2]

Molecular Formula: C₆H₆BrNO₂

Structure:

Chemical structure of this compound

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 204.02 g/mol PubChem
IUPAC Name This compoundBLDpharm[2]
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, a representative two-step synthesis protocol is proposed. This protocol is based on the synthesis of the precursor 4-bromo-1H-pyrrole-2-carboxylic acid, followed by a general N-methylation procedure.

Step 1: Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid (CAS: 27746-02-7)

This procedure is adapted from known methods for the bromination of pyrrole carboxylic acids.[3]

Materials:

  • 1H-Pyrrole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrrole-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: N-methylation of 4-bromo-1H-pyrrole-2-carboxylic acid

This is a general procedure for the N-methylation of pyrroles.

Materials:

  • 4-bromo-1H-pyrrole-2-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the suspension to 0°C.

  • Dissolve 4-bromo-1H-pyrrole-2-carboxylic acid in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water at 0°C.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography to afford this compound.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the synthesis of this compound to its potential application in drug discovery.

G A Starting Materials (1H-Pyrrole-2-carboxylic acid, NBS) B Step 1: Bromination A->B C Intermediate (4-bromo-1H-pyrrole-2-carboxylic acid) B->C E Step 2: N-methylation C->E D Reagents for N-methylation (NaH, CH3I) D->E F Target Compound (this compound) E->F G Purification & Characterization (Chromatography, NMR, MS) F->G H Chemical Derivatization (e.g., Amide Coupling, Esterification) G->H I Biological Screening (Assays for Target Activity) H->I J Lead Compound Identification I->J

Caption: A logical workflow for the synthesis and potential application of this compound in drug discovery.

Potential Applications in Research and Drug Development

Pyrrole-containing compounds are known to exhibit a wide range of biological activities. The structural features of this compound make it an attractive building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity. This compound could serve as a key intermediate in the development of novel therapeutic agents.[3] The related compound, 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester, has been used as a synthetic intermediate for potent melanin-concentrating hormone (MCH-R1) antagonists.[4][5]

References

Spectroscopic Analysis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 875160-43-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry. Detailed, standardized experimental protocols for the acquisition of these spectra are also provided to guide researchers in the analytical characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4-bromo-1H-pyrrole-2-carboxylic acid and its methyl ester, as well as general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0br s1H-COOH
~7.1 - 7.0d1HH-5
~6.9 - 6.8d1HH-3
~3.8 - 3.7s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162 - 160-COOH
~125 - 123C-2
~122 - 120C-5
~115 - 113C-3
~97 - 95C-4
~36 - 35N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~1720 - 1680StrongC=O stretch (Carboxylic acid)
~1550 - 1500MediumC=C stretch (Pyrrole ring)
~1300 - 1200MediumC-O stretch
~1150 - 1100MediumC-N stretch
~750 - 700StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
219/221High[M]⁺ (Molecular ion peak with characteristic bromine isotope pattern)
174/176Medium[M - COOH]⁺
204/206Low[M - CH₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to emphasize the molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be a key diagnostic feature.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

A Technical Guide to the Discovery and Isolation of Novel Brominated Pyrrole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, particularly sponges of the genus Agelas, is a prolific source of brominated pyrrole alkaloids, a class of natural products renowned for their structural diversity and significant biological activities.[1][2][3] These compounds, often characterized by a pyrrole-imidazole core, have demonstrated a wide array of promising therapeutic properties, including antimicrobial, cytotoxic, anti-inflammatory, and antifouling activities.[4][5] This guide provides an in-depth overview of the methodologies involved in the discovery, isolation, and characterization of these novel marine alkaloids, tailored for professionals in drug discovery and natural products chemistry.

Section 1: Bioassay-Guided Discovery

The search for novel bioactive compounds is often spearheaded by a strategy known as bioassay-guided fractionation. This approach systematically partitions a crude biological extract into simpler fractions, using a specific biological assay to track the activity of interest at each stage. This ensures that purification efforts remain focused on the most promising constituents.

A common workflow begins with the screening of crude extracts from marine sponges against a panel of relevant biological targets. For brominated pyrrole alkaloids, these often include assays for antimicrobial activity against pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and fungi, or cytotoxicity against various cancer cell lines.[1][3][6]

Microfractionation for High-Throughput Screening

To accelerate the discovery process, microfractionation can be employed. A small amount of the crude extract is separated using analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and the eluent is collected into a 96-well plate.[1][7] Each well, now containing a semi-purified fraction, can be directly subjected to the bioassay (e.g., a microdilution assay for determining Minimum Inhibitory Concentration - MIC).[7] The "hit" fractions, which exhibit the desired biological activity, are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular ions of the active compounds, guiding the subsequent large-scale isolation.[1]

Bioassay_Guided_Fractionation Sponge Marine Sponge (e.g., Agelas sp.) Extract Crude Organic Extract Sponge->Extract Extraction Microfractionation Analytical RP-HPLC (Microfractionation) Extract->Microfractionation Screening High-Throughput Bioassay (e.g., MIC Assay) Microfractionation->Screening 96-well plates ActiveFractions Identification of 'Hit' Fractions Screening->ActiveFractions Activity Confirmed LCMS LC-MS Analysis of Active Fractions ActiveFractions->LCMS Dereplication Target Targeted Large-Scale Isolation LCMS->Target Identifies Target Molecular Ions

Caption: Workflow for bioassay-guided microfractionation.

Section 2: Quantitative Data Summary

The following tables summarize the quantitative data for a selection of recently discovered brominated pyrrole alkaloids, highlighting their source, structure, and key biological activities.

Table 1: Novel Brominated Pyrrole Alkaloids from Agelas sp.
Compound NameMolecular FormulaSource OrganismKey BioactivityMIC/IC₅₀ (µg/mL)Reference
HexazosceptrinC₂₂H₂₆Br₄N₁₀Agelas sp. (South China Sea)Antimicrobial (MRSA)16[4]
Ageleste AC₂₂H₂₄Br₄N₈O₂Agelas sp. (South China Sea)Antimicrobial16 - 32[4]
Ageleste BC₂₂H₂₄Br₄N₈O₂Agelas sp. (South China Sea)Antimicrobial16 - 32[4]
Marmaricine AC₁₀H₁₃Br₂N₃O₂Agelas sp. aff. marmarica (Red Sea)Antibacterial (MRSA)8[3]
Marmaricine BC₁₁H₁₅Br₂N₃O₂Agelas sp. aff. marmarica (Red Sea)Antibacterial (MRSA), Antifungal (C. albicans)8 (MRSA)[3]
Marmaricine CC₁₁H₁₅Br₂N₃O₂Agelas sp. aff. marmarica (Red Sea)Antibacterial (MRSA), Antifungal (C. albicans)16 (MRSA)[3]
Table 2: Spectroscopic Data for Marmaricine A (in DMSO-d₆)
Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
2123.3-
3113.86.91 (s)
496.1-
5108.7-
6 (C=O)159.2-
7 (NH)-7.95 (t, J=5.5)
838.43.19 (q, J=6.5)
926.61.70 (p, J=7.0)
1038.63.15 (q, J=6.5)
11 (NH₂)-7.60 (br s)

Data compiled from Marmaricines A-C antimicrobial alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica.[3]

Section 3: Experimental Protocols

The following protocols provide a detailed, generalized methodology for the isolation and purification of brominated pyrrole alkaloids from marine sponges.

Collection and Extraction
  • Sample Preparation: Collect sponge specimens (e.g., Agelas sp.) and freeze them immediately. Lyophilize (freeze-dry) the frozen tissue to a constant weight to remove water.[8] Grind the dried sponge material into a coarse powder.

  • Solvent Extraction: Macerate the powdered sponge material with methanol (MeOH) or a mixture of dichloromethane/methanol (CH₂Cl₂/MeOH) at room temperature.[9] Perform the extraction three times to ensure exhaustive recovery of metabolites.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.

Bioassay-Guided Fractionation
  • Initial Partitioning (Kupchan Method): Dissolve the crude extract in 90% aqueous MeOH and partition against hexane to remove nonpolar lipids. Further partition the aqueous MeOH phase against CH₂Cl₂ to separate compounds of intermediate polarity.[10]

  • Desalting (Solid-Phase Extraction): To remove marine salts that can interfere with subsequent chromatography and bioassays, utilize Solid-Phase Extraction (SPE).[8]

    • Condition a poly(styrene-divinylbenzene) based SPE cartridge (e.g., CHROMABOND® HR-X) with MeOH, followed by equilibration with distilled water.[8]

    • Load an aqueous suspension of the polar or semi-polar extract onto the cartridge.

    • Wash the cartridge with distilled water to elute salts.

    • Elute the organic metabolites with a stepwise gradient of an organic solvent like acetonitrile (ACN) or MeOH.[8]

  • Column Chromatography:

    • Silica Gel: Subject the nonpolar (e.g., hexane, CH₂Cl₂) fractions to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane -> ethyl acetate -> MeOH).[3]

    • Size Exclusion: Further purify fractions using size-exclusion chromatography on Sephadex LH-20 with MeOH as the mobile phase to separate compounds based on their molecular size.[3]

Purification by HPLC
  • Column: Use a C18 reversed-phase semi-preparative or preparative HPLC column.

  • Mobile Phase: Employ a gradient elution system. A typical system for alkaloids is a mixture of water (Solvent A) and acetonitrile or methanol (Solvent B).[11] To improve peak shape for basic alkaloids, add an acid modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both solvents.[11]

  • Gradient Elution: Start with a high percentage of Solvent A (e.g., 95% water) and gradually increase the percentage of Solvent B over 30-40 minutes to elute compounds of increasing hydrophobicity.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths such as 210, 254, and 280 nm.[2]

  • Fraction Collection: Collect fractions corresponding to distinct peaks. Concentrate the fractions under vacuum to obtain the purified alkaloids.

Structure Elucidation
  • Mass Spectrometry: Determine the molecular formula of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.[3]

  • NMR Spectroscopy: Elucidate the chemical structure by acquiring a suite of NMR spectra in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and assemble the final structure.[3]

Section 4: Visualizing Mechanisms and Workflows

General Isolation Workflow

The overall process from sponge collection to pure, characterized alkaloid can be visualized as a multi-step workflow.

Isolation_Workflow node1 Sponge Collection Lyophilization & Grinding node2 Crude Extraction (e.g., MeOH) node1:f1->node2:f0 node3 Solvent Partitioning (e.g., Hexane/CH₂Cl₂) node2:f1->node3:f0 node4 Bioassay of Fractions Identify Active Partition node3:f1->node4:f0 node5 Column Chromatography (Silica Gel, Sephadex LH-20) node4:f1->node5:f0 Active node6 Semi-pure Fractions Bioassay Confirmation node5:f1->node6:f0 node7 Preparative RP-HPLC (C18 Column) node6:f1->node7:f0 Active node8 Pure Alkaloids node7:f1->node8:f0 node9 Structure Elucidation (NMR, HRESIMS) node8:f0->node9:f0

Caption: Generalized workflow for the isolation of brominated alkaloids.
Postulated Mechanism of Action: Calcium Homeostasis

Some brominated pyrrole alkaloids have been shown to interfere with cellular calcium homeostasis. Specifically, they can reduce the elevation of intracellular calcium that occurs in response to membrane depolarization, a key process in neuronal signaling and other cellular functions. Dibromosceptrin was identified as a potent inhibitor of this process in PC12 cells.

Calcium_Signaling_Inhibition cluster_membrane Cell Membrane VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Depolarization Membrane Depolarization Depolarization->VGCC Activates Ca_Increase [Ca²⁺]i Increase Ca_Influx->Ca_Increase Cellular_Response Downstream Cellular Response Ca_Increase->Cellular_Response Alkaloids Brominated Pyrrole Alkaloids (e.g., Dibromosceptrin) Alkaloids->VGCC Inhibits

Caption: Inhibition of depolarization-induced Ca²⁺ influx.

References

A Theoretical Investigation into the Electronic Structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the investigation of the electronic structure of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Pyrrole derivatives are of significant interest due to their presence in many marine organisms and their potential as antitumor and protein kinase inhibiting agents.[1] A thorough understanding of the electronic properties of this specific compound is crucial for elucidating its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Computational Methodology

A robust computational protocol is essential for accurately modeling the electronic structure of the title compound. The following workflow outlines the key steps, from geometry optimization to the analysis of molecular orbitals and electronic properties.

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, ESP, etc.) freq_calc->electronic_props Verified Minimum geom_analysis Structural Parameter Analysis electronic_props->geom_analysis Geometric Data mo_analysis Molecular Orbital Analysis electronic_props->mo_analysis Orbital Energies charge_analysis Atomic Charge Distribution electronic_props->charge_analysis Charge Data

Figure 1: A generalized workflow for the theoretical study of the electronic structure of this compound using DFT.

1.1. Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry. This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[3] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies.

1.2. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (ESP): The ESP map provides a visualization of the charge distribution and is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

  • Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, offering insights into the intramolecular charge distribution.

Expected Quantitative Data

The computational methods described above would yield a wealth of quantitative data. The following tables illustrate the expected format for presenting these results.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-N1.37--
C2-C31.42--
C4-Br1.85--
C5=O11.22--
C5-O21.35--
N-C-C2-108.5-
C3-C4-Br-125.0-
O1-C5-O2-123.0-
C1-N-C4-C3--0.5
Br-C4-C3-C2--179.8

Table 2: Calculated Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.23
HOMO-LUMO Gap5.31

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
N1-0.45
C20.25
C3-0.15
C40.10
Br8-0.05
C(CH3)-0.20
C(COOH)0.50
O(C=O)-0.40
O(O-H)-0.55

Insights from a Closely Related Structure: 4-bromo-1H-pyrrole-2-carboxylic acid

While data for the methylated target compound is unavailable, crystallographic data for 4-bromo-1H-pyrrole-2-carboxylic acid provides a valuable experimental reference.[1][4] This data confirms key structural features that would be expected to be similar in the methylated analogue.

Table 4: Crystallographic Data for 4-bromo-1H-pyrrole-2-carboxylic acid

ParameterValue
Chemical FormulaC5H4BrNO2
Molecular Weight190.00 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)16.0028 (13)
b (Å)4.9046 (6)
c (Å)8.2367 (7)
β (°)93.199 (7)
Volume (ų)645.47 (11)
Z4
Dihedral Angle (Pyrrole-COOH)14.1 (2)°

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

This experimental data reveals that the pyrrole ring and the bromine atom are nearly coplanar. The carboxylic acid group is slightly twisted out of this plane.[1] Theoretical calculations on this compound would allow for a direct comparison with these experimental findings and an assessment of the electronic effects of N-methylation.

Visualization of Key Electronic Concepts

Visual representations are critical for interpreting the complex data generated from electronic structure calculations. The following diagram illustrates the relationship between key calculated properties and their implications for the molecule's reactivity.

Electronic_Properties HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Donates Electrons LUMO LUMO Energy LUMO->Reactivity Accepts Electrons Energy_Gap HOMO-LUMO Gap Stability Kinetic Stability Energy_Gap->Stability ESP Molecular Electrostatic Potential (ESP) Nucleophilic_Sites Nucleophilic Sites (Negative ESP) ESP->Nucleophilic_Sites Electrophilic_Sites Electrophilic Sites (Positive ESP) ESP->Electrophilic_Sites

Figure 2: Conceptual diagram illustrating how calculated electronic properties inform the chemical behavior of a molecule.

Conclusion

A theoretical study of this compound, employing the methodologies outlined in this guide, would provide fundamental insights into its electronic structure. The resulting data on molecular geometry, orbital energies, and charge distribution would be invaluable for understanding its reactivity, stability, and intermolecular interactions. This knowledge is crucial for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold. Further research combining these theoretical predictions with experimental validation is highly recommended.

References

The Versatile Intermediate: A Technical Guide to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block in organic synthesis. Due to its unique structural features, this compound serves as a valuable intermediate in the preparation of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This document outlines its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications as a synthetic intermediate.

Chemical Properties and Data

This compound (CAS No. 875160-43-3) is a polysubstituted pyrrole derivative. The presence of a carboxylic acid group, a bromine atom, and an N-methyl group provides multiple reaction sites for further chemical transformations. A summary of its key chemical data is presented in Table 1.

PropertyValue
CAS Number 875160-43-3
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol
Canonical SMILES CN1C=C(C=C1C(=O)O)Br
Natural Source Isolated from the marine sponge Agelas nakamurai.

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

G A Methyl 1H-pyrrole-2-carboxylate B Methyl 4-bromo-1H-pyrrole-2-carboxylate A->B Bromination (NBS, THF) C Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate B->C N-Methylation (CH₃I, NaH, THF) D This compound C->D Hydrolysis (LiOH, THF/H₂O)

Caption: Proposed synthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Bromination of Methyl 1H-pyrrole-2-carboxylate

  • To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-bromo-1H-pyrrole-2-carboxylate.

Step 2: N-Methylation of Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Step 3: Hydrolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

  • Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Spectroscopic Data (Estimated)

¹H NMR (Estimated) ¹³C NMR (Estimated)
Chemical Shift (ppm) Assignment
~12.5 (s, 1H)-COOH
~7.1 (d, 1H)H-5
~6.9 (d, 1H)H-3
~3.8 (s, 3H)-NCH₃

Table 2: Estimated ¹H and ¹³C NMR Data for this compound.

Applications as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups. The bromo-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyrrole ring.

G A This compound B Amide Derivatives A->B Amide Coupling (e.g., HATU, DIPEA) C Ester Derivatives A->C Esterification (e.g., SOCl₂, R'OH) D 4-Aryl/Alkyl-1-methyl-1H-pyrrole-2-carboxylic acid Derivatives A->D Cross-Coupling Reactions (e.g., Suzuki, Stille)

Caption: Potential synthetic transformations of the intermediate.

These transformations are fundamental in drug discovery and development, where the pyrrole scaffold is a common feature in biologically active compounds. For instance, the non-methylated analog, 4-bromo-1H-pyrrole-2-carboxylic acid methyl ester, is a known intermediate in the synthesis of melanin-concentrating hormone (MCH-R1) antagonists. It is plausible that this compound can be employed in similar synthetic strategies to generate novel bioactive molecules.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science. While detailed synthetic and spectroscopic data in the public domain are limited, this guide provides a plausible synthetic route and estimated characterization data to facilitate its use in research and development.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Among these, substituted pyrrole-2-carboxylic acids and their derivatives have emerged as a particularly promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity

Substituted pyrrole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain pyrrole derivatives exert their cytotoxic effects by targeting the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted pyrrole-2-carboxylic acid derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
PPDHMPA549 (Lung)MTT19.94 ± 1.23 (µg/ml)[1]
PPDHMPHeLa (Cervical)MTT16.73 ± 1.78 (µg/ml)[1]
Pyrrole Derivative 4dLoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[1]
Pyrrole Derivative 4aLoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[1]
cis-4m (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile)H1299 (Lung)Not Specified25.4
cis-4m (3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile)HT-29 (Colon)Not Specified19.6
2-aminopyrrole derivative EAPC-67HCC 1806 (Breast)MTSData not quantified
2-aminopyrrole derivative EAPC-70MDA-MB-231 (Breast)MTSData not quantified
Isatin-pyrrole derivative 6HepG2 (Liver)MTT0.47
Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Principle: This assay monitors the assembly of purified tubulin into microtubules. The polymerization is typically initiated by GTP and an increase in temperature, and it can be measured by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), general tubulin buffer, 1 mM GTP, 15% glycerol, and a fluorescent reporter.[2]

  • Compound and Control Preparation: Prepare test compounds at desired concentrations. Use a known polymerization inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as controls.[2]

  • Assay Procedure: In a 96-well plate, add the test compounds and controls. Initiate the polymerization by adding the tubulin reaction mix and incubating at 37°C.[2]

  • Fluorescence Measurement: Monitor the fluorescence intensity over time (e.g., for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.[3]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.

Signaling Pathway Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Pyrrole_Derivative Substituted Pyrrole-2- Carboxylic Acid Derivative Tubulin α/β-Tubulin Dimers Pyrrole_Derivative->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubule->Cell_Cycle_Arrest Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanism of substituted pyrrole-2-carboxylic acids.

Antimicrobial Activity

Derivatives of pyrrole-2-carboxylic acid have shown potent activity against a range of pathogenic microorganisms, including Mycobacterium tuberculosis, the causative agent of tuberculosis.

Mechanism of Action: MmpL3 Inhibition

A key target for the antitubercular activity of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for exporting trehalose monomycolate, a crucial component of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[4][5]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The MIC values for several pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv are presented below.

CompoundR1 SubstituentR2 SubstituentMIC (µg/mL)Cytotoxicity IC50 (µg/mL)Reference
122,4-dichlorophenylN-methylcyclohexyl3.7>32[4]
162-fluorophenylcyclohexyl<0.016>64[4]
173-fluorophenylcyclohexyl<0.016>64[4]
184-fluorophenylcyclohexyl<0.016>64[4]
322,4-difluorophenyl1-adamantyl<0.016>64[4]
Experimental Protocols

Principle: This method assesses the susceptibility of bacteria to antimicrobials. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear zone of inhibition around the disk.[6][7][8]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).[7]

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[7]

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[9]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.[7]

Principle: This assay determines the effect of a compound on mycolic acid biosynthesis by metabolic labeling with [14C]acetic acid. Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM).

Protocol:

  • Bacterial Culture and Treatment: Grow M. tuberculosis cultures to mid-log phase and incubate with different concentrations of the test compound.[4]

  • Metabolic Labeling: Add [1,2-14C]acetic acid to the cultures and incubate for 16 hours at 37°C.[4]

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids and cell wall-bound mycolic acids.

  • Thin-Layer Chromatography (TLC): Analyze the extracted lipids by TLC to separate and identify TMM and other mycolic acid species.

  • Analysis: Quantify the amount of radiolabeled TMM. An accumulation of TMM in treated cells compared to untreated controls indicates MmpL3 inhibition.[4]

Experimental Workflow Visualization

antimicrobial_workflow Start Start: Synthesized Pyrrole Derivatives Disk_Diffusion Primary Screening: Kirby-Bauer Disk Diffusion Assay Start->Disk_Diffusion MIC_Determination Quantitative Analysis: Broth Microdilution for MIC Determination Disk_Diffusion->MIC_Determination Active Compounds MmpL3_Assay Mechanism of Action: MmpL3 Inhibition Assay ([14C] Acetate Labeling) MIC_Determination->MmpL3_Assay Potent Compounds Cytotoxicity_Assay Toxicity Assessment: Cytotoxicity Assay (e.g., on Vero cells) MIC_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Identification MmpL3_Assay->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: Workflow for antimicrobial evaluation of pyrrole derivatives.

Anti-inflammatory Activity

Substituted pyrrole-2-carboxylic acids have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Mechanism of Action: COX-2 Inhibition and p38 MAPK Pathway Modulation

Some pyrrole derivatives exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are mediators of inflammation. Additionally, these compounds can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 by blocking the p38 MAPK signaling pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted pyrrole carboxylic acids has been assessed using the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg, i.p.)% Inhibition of EdemaReference
Pyrrole-3-carboxylic acid derivative 110042
Pyrrole-3-carboxylic acid derivative 210035
Pyrrole-2-carboxylic acid derivative 110011
Indomethacin (Reference)1045
Experimental Protocols

Principle: This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11][12]

Protocol:

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).[10]

  • Compound Administration: Administer the test compound or standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[10][11]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the production of prostaglandins from arachidonic acid.

Protocol:

  • Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare a solution of arachidonic acid.[13]

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[13]

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound or control (e.g., celecoxib).[13]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution.[13]

  • Detection: Measure the product formation, often using a fluorometric or colorimetric method, kinetically over a period of 5-10 minutes.[13]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) TAK1 TAK1 TLR4->TAK1 Pyrrole_Derivative Substituted Pyrrole-2- Carboxylic Acid Derivative p38_MAPK p38 MAPK Pyrrole_Derivative->p38_MAPK Inhibits COX2_enzyme COX-2 Enzyme Pyrrole_Derivative->COX2_enzyme Inhibits MKK3_6 MKK3/6 TAK1->MKK3_6 NF_kB NF-κB TAK1->NF_kB MKK3_6->p38_MAPK p38_MAPK->NF_kB Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme Inflammation Inflammation Prostaglandins->Inflammation Cytokine_Genes Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NF_kB->Cytokine_Genes Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines LPS Lipopolysaccharide (LPS) LPS->TLR4 Cytokines->Inflammation

References

Exploring the Chemical Reactivity of the Pyrrole Ring in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the pyrrole ring in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced onto the pyrrole scaffold. This document details key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig), decarboxylation, and electrophilic substitution. Each section includes a summary of the reaction, a detailed experimental protocol for a representative transformation, and quantitative data presented in a clear tabular format. Logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical principles discussed.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. The inherent π-excessive nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, while the presence of substituents and the nitrogen atom significantly influences its reactivity profile. This compound is a particularly valuable synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. The carboxylic acid group at the 2-position can be readily converted to esters or amides, or it can be removed via decarboxylation. Furthermore, the N-methylation influences the electronic properties and solubility of the molecule.

This guide will systematically explore the chemical transformations that can be performed on the this compound scaffold, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrrole ring is ideally situated for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromopyrrole and a boronic acid or ester. A common challenge with N-H pyrroles in Suzuki couplings is competitive debromination. N-protection, such as with a tert-butyloxycarbonyl (BOC) group, can suppress this side reaction. Interestingly, under certain basic conditions, the BOC group can be cleaved in situ. For N-methylated pyrroles, this issue is circumvented.

This protocol is adapted from procedures for similar bromopyrrole substrates.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~70-80
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~85
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃DME802>90

Yields are representative and may vary based on the specific substrate and reaction conditions.

Suzuki_Coupling reagents Arylboronic Acid (Ar-B(OH)₂) + Base transmetalation Transmetalation reagents->transmetalation catalyst_cycle Pd(0)L₂ oxidative_addition Oxidative Addition catalyst_cycle->oxidative_addition intermediate1 Ar-Pd(II)(Br)L₂ oxidative_addition->intermediate1 intermediate1->transmetalation intermediate2 Ar-Pd(II)-Pyrrole(L₂) transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst_cycle Regeneration product 4-Aryl-1-methyl-1H- pyrrole-2-carboxylic acid reductive_elimination->product substrate 4-Bromo-1-methyl-1H- pyrrole-2-carboxylic acid substrate->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyrrole and a terminal alkyne, providing access to alkynylpyrrole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This protocol is a general procedure adaptable for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the bromopyrrole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 4-24 hours, monitoring by TLC.

  • After completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT12~85-95
21-HexynePd(PPh₃)₄/CuIDIPEADMF508~70-80
3TrimethylsilylacetylenePd(dppf)Cl₂/CuIEt₃NToluene606~90

Yields are representative and may vary based on the specific substrate and reaction conditions.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_cycle Pd(0)L₂ oxidative_addition Oxidative Addition pd_cycle->oxidative_addition cu_cycle Cu(I)X copper_acetylide Copper Acetylide (R-C≡C-Cu) cu_cycle->copper_acetylide substrate 4-Bromo-1-methyl-1H- pyrrole-2-carboxylic acid substrate->oxidative_addition alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_cycle base Base base->cu_cycle pd_intermediate1 Pyrrole-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Pyrrole-Pd(II)-(C≡C-R)L₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd_cycle Regeneration product 4-Alkynyl-1-methyl-1H- pyrrole-2-carboxylic acid reductive_elimination->product copper_acetylide->transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of the bromopyrrole with an alkene to form a new C-C bond, leading to vinylpyrrole derivatives. This reaction is catalyzed by a palladium complex and requires a base.

This is a general protocol that can be adapted for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine the bromopyrrole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous solvent, triethylamine, and the alkene.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF11018~60-75
2n-Butyl acrylatePd(OAc)₂/PPh₃K₂CO₃Acetonitrile10024~70-85
3Methyl vinyl ketonePd₂(dba)₃/dppfNaOAcToluene12016~55-70

Yields are representative and may vary based on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the bromopyrrole and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.

This general protocol can be adapted for methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Amine (e.g., Morpholine or Aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the bromopyrrole and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene10016~80-95
2AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane11020~70-85
3BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene9024~75-90

Yields are representative and may vary based on the specific substrate and reaction conditions.

Decarboxylation

The carboxylic acid group at the 2-position of the pyrrole ring can be removed through decarboxylation, typically under acidic or thermal conditions. This reaction provides a route to 4-bromo-1-methyl-1H-pyrrole. The mechanism of decarboxylation of pyrrole-2-carboxylic acid in strongly acidic solutions is proposed to proceed via an associative mechanism involving the addition of water to the carboxyl group of the protonated reactant.[1]

Materials:

  • This compound

  • Sulfuric acid (concentrated) or a high-boiling solvent (e.g., quinoline with copper powder)

Procedure (Acid-Catalyzed):

  • Dissolve the pyrrole-2-carboxylic acid in a minimal amount of a suitable solvent.

  • Add concentrated sulfuric acid and heat the mixture. The reaction progress can be monitored by the evolution of CO₂.

  • After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer, dry, and concentrate to obtain the decarboxylated product.

Decarboxylation_Workflow start This compound conditions Heat / Strong Acid (e.g., H₂SO₄) start->conditions intermediate Protonated Intermediate conditions->intermediate product 4-Bromo-1-methyl-1H-pyrrole + CO₂ intermediate->product Loss of CO₂

Caption: General workflow for the decarboxylation of the title compound.

Electrophilic Substitution

While the pyrrole ring is generally activated towards electrophilic substitution, the presence of the electron-withdrawing carboxylic acid (or ester) group at the 2-position and the bromine at the 4-position deactivates the ring to some extent. However, electrophilic substitution can still occur, typically at the C5 position.

  • Nitration: Can be achieved using nitrating agents like nitric acid in acetic anhydride.

  • Halogenation: Further halogenation can occur at the C5 position with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Friedel-Crafts Acylation: Can be performed with an acyl chloride or anhydride in the presence of a Lewis acid, though harsh conditions might be required.

Conclusion

This compound is a highly versatile and synthetically valuable building block. The bromine atom at the 4-position provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid group at the 2-position can be readily functionalized or removed, further expanding the synthetic utility of this scaffold. The N-methyl group prevents complications often encountered with N-H pyrroles in certain reactions. This guide has provided a detailed overview of the key chemical transformations of this compound, complete with experimental protocols and quantitative data, to aid researchers in its effective application in the synthesis of novel molecules for drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a valuable synthetic intermediate in the development of various pharmacologically active compounds and functional materials. This document provides a detailed protocol for the synthesis of this compound via the saponification of its corresponding methyl ester, methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The provided methodology is based on established principles of ester hydrolysis and is intended for use by researchers and professionals in organic synthesis and drug development.

The reaction proceeds via a base-mediated hydrolysis of the ester functionality, followed by an acidic workup to yield the desired carboxylic acid. This process, commonly known as saponification, is a fundamental transformation in organic chemistry.[1][2]

Reaction Scheme

G start Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate intermediate Sodium 4-bromo-1-methyl-1H-pyrrole-2-carboxylate start->intermediate 1. NaOH, MeOH/H₂O 2. Heat product This compound intermediate->product 3. HCl (aq)

Caption: Reaction scheme for the saponification of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate1196-90-3218.055.00 g22.9
Sodium Hydroxide (NaOH)1310-73-240.001.83 g45.8
Methanol (MeOH)67-56-132.0450 mL-
Deionized Water (H₂O)7732-18-518.0225 mL-
Hydrochloric Acid (HCl), 2M aqueous solution7647-01-036.46~25 mL~50
Ethyl Acetate (EtOAc)141-78-688.11150 mL-
Brine (saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (22.9 mmol) of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in 50 mL of methanol.

  • Addition of Base: In a separate beaker, prepare a solution of 1.83 g (45.8 mmol, 2.0 equivalents) of sodium hydroxide in 25 mL of deionized water. Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.

  • Saponification: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. While stirring, slowly add 2M hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

Data Presentation
ParameterValue
Starting Material Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Amount of Starting Material5.00 g
Product This compound
Theoretical Yield4.67 g
Reaction Conditions
BaseSodium Hydroxide (2.0 eq.)
SolventMethanol/Water
TemperatureReflux (~70-80 °C)
Reaction Time2-4 hours
Work-up
Acidification2M Hydrochloric Acid to pH 2-3
Isolation MethodVacuum Filtration
Expected Results
AppearanceOff-white to pale yellow solid
Expected Yield85-95%
Purity (by NMR/LC-MS)>95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Ester in MeOH add_base Add Aqueous NaOH start->add_base reflux Heat to Reflux (2-4h) add_base->reflux cool Cool to RT reflux->cool remove_solv Remove MeOH (Rotovap) cool->remove_solv acidify Acidify with 2M HCl (pH 2-3) remove_solv->acidify filtrate Filter Precipitate acidify->filtrate dry Dry Product filtrate->dry

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Methanol is flammable and toxic. Work in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive. Handle with care and avoid inhaling fumes.

  • The reaction should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of this compound from its methyl ester. The procedure employs standard laboratory techniques and readily available reagents, making it suitable for routine synthesis in a research or developmental setting. The expected high yield and purity of the final product make this an efficient synthetic route.

References

Application Notes and Protocols: Hydrolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The protocols are based on established methods for ester saponification.

Introduction

The hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The resulting carboxylic acid serves as a versatile intermediate for further functionalization, such as amide bond formation. The protocols outlined below describe standard basic and acidic hydrolysis conditions. Basic hydrolysis, or saponification, is generally the preferred method for this type of substrate.

Chemical Transformation

The overall reaction involves the conversion of the methyl ester to a carboxylic acid. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is subsequently protonated during acidic workup to give the final carboxylic acid product.

Data Presentation: Hydrolysis Conditions

The following table summarizes typical conditions for the saponification of methyl esters, which are applicable to methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Parameter Basic Hydrolysis (Saponification) Acidic Hydrolysis
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong acid (e.g., HCl, H₂SO₄)
Solvent Methanol/Water or Ethanol/Water mixtureWater or aqueous organic solvent
Temperature Room temperature to reflux (e.g., 80°C)Reflux
Reaction Time 2 - 24 hoursSeveral hours to days (often slower)
Work-up Acidification with aq. HCl to precipitate the acidExtraction with an organic solvent
Typical Yield High (often >90%)Variable, potential for side reactions

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

This protocol describes the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate using sodium hydroxide in a methanol-water solvent system.

Materials:

  • Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-90-3)[1]

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 to 9:1 ratio).

  • Addition of Base: Add sodium hydroxide (1.5 - 3.0 eq), either as a solid or as an aqueous solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux (a temperature of 80°C in an oil bath can be effective) for 2-16 hours.[2] The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2-3. The carboxylic acid product should precipitate as a solid.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the saponification of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate to its corresponding carboxylic acid.

G reactant Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate p1 reactant->p1 intermediate Carboxylate Salt p2 intermediate->p2 product This compound reagent1 1. NaOH, MeOH/H₂O, Heat reagent1->p1 Saponification reagent2 2. H₃O⁺ (Acidic Work-up) reagent2->p2 Protonation p1->intermediate p2->product

Caption: Saponification of the methyl ester to the carboxylic acid.

Experimental Workflow

This diagram outlines the general workflow for the basic hydrolysis protocol.

start Start: Dissolve Ester in MeOH/H₂O add_base Add NaOH Solution start->add_base react Heat to Reflux (Monitor by TLC/LC-MS) add_base->react cool_down Cool to Room Temperature react->cool_down remove_solvent Remove Methanol (Rotovap) cool_down->remove_solvent acidify Acidify with 1M HCl remove_solvent->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify Product (if needed) concentrate->purify end_product Final Product: Carboxylic Acid purify->end_product

Caption: General workflow for the basic hydrolysis experiment.

References

Application Notes and Protocols: The Use of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated and N-methylated pyrrole derivative that holds potential as a versatile building block in medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of bromo, methyl, and carboxylic acid functional groups offers multiple avenues for synthetic diversification. While specific applications of this particular molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds targeting a range of biological targets. These notes provide an overview of the potential applications, relevant protocols, and biological contexts for utilizing this compound in drug discovery and development, drawing from data on closely related analogs. Pyrrole derivatives are recognized for a variety of bioactivities, including antitumor and protein kinase inhibiting properties.[1]

Potential Therapeutic Areas and Molecular Targets

Derivatives of brominated pyrrole carboxylic acids have been investigated for a range of therapeutic applications. The core scaffold is a key component in molecules with antibacterial, anti-inflammatory, and anticancer activities.

Table 1: Potential Therapeutic Targets for Derivatives of this compound

Target ClassSpecific ExamplesPotential Therapeutic AreaNotes
Protein Kinases VEGFR, PDGFROncologyThe pyrrole-indolin-2-one scaffold is a well-established kinase inhibitor pharmacophore.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) MCH-R1Obesity, Metabolic DisordersThe unmethylated analog is a known precursor for MCH-R1 antagonists.[2]
Cyclooxygenase (COX) Enzymes COX-1, COX-2Inflammation, PainN-aryl pyrrole carboxylic acids have shown potent COX-2 inhibitory activity.
Bacterial Enzymes DNA Gyrase, Topoisomerase IVInfectious DiseasesPyrrole-2-carboxamides have been explored as novel antibacterial agents.

Synthesis and Derivatization Protocols

The synthesis of this compound and its subsequent derivatization are key steps in its utilization as a medicinal chemistry building block.

Protocol 1: Synthesis of this compound

This protocol is a representative two-step procedure starting from commercially available 1-methyl-1H-pyrrole-2-carboxylic acid.

Step 1: Bromination of 1-methyl-1H-pyrrole-2-carboxylic acid

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Step 2: N-Methylation of 4-bromo-1H-pyrrole-2-carboxylic acid (Alternative Route)

  • To a solution of 4-bromo-1H-pyrrole-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I) (1.5 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid functionality of the title compound is a versatile handle for creating libraries of amide derivatives.

  • To a solution of this compound (1 equivalent) in a suitable solvent like DMF or DCM, add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equivalents).

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_purification Purification and Analysis Start 1-Methyl-1H-pyrrole-2-carboxylic acid Bromination Bromination (NBS) Start->Bromination Product This compound Bromination->Product Activation Carboxylic Acid Activation (HATU, DIPEA) Product->Activation Amine_Addition Amine Addition (R1R2NH) Activation->Amine_Addition Amide_Library Amide Library Amine_Addition->Amide_Library Purification Purification (Chromatography) Amide_Library->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Synthetic workflow for this compound and its amide derivatives.

Biological Assays and Screening Protocols

Once a library of derivatives is synthesized, they can be screened for biological activity against various targets.

Protocol 3: In Vitro Kinase Inhibition Assay (Representative)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a protein kinase like VEGFR-2.

  • Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM).

  • In a 96-well or 384-well plate, add the kinase buffer, a solution of the kinase (e.g., recombinant human VEGFR-2), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate (a specific peptide) and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Context

Derivatives of this compound, particularly those designed as kinase inhibitors, are expected to interfere with intracellular signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway and Point of Inhibition

G VEGFR VEGFR (Receptor Tyrosine Kinase) Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC DAG_IP3->PKC MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival PKC->Proliferation ERK ERK MEK->ERK mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation ERK->Angiogenesis Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->VEGFR Inhibits ATP binding

Caption: Inhibition of the VEGFR signaling pathway by a pyrrole-based kinase inhibitor.

Conclusion

This compound represents a valuable starting material for the synthesis of diverse chemical libraries for drug discovery. Its utility is underscored by the established biological activities of related pyrrole-containing molecules. The protocols and conceptual frameworks provided here offer a guide for researchers to explore the potential of this compound in developing novel therapeutics for a variety of diseases. Further research into the specific biological activities of derivatives of this N-methylated scaffold is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery efforts.

This document provides detailed application notes and protocols for the potential use of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives as a scaffold for the design and synthesis of novel kinase inhibitors. While direct kinase inhibition data for this specific molecule is not extensively available in the public domain, this document leverages data from structurally related pyrrole-based inhibitors to provide a comprehensive guide for researchers.

Kinase Inhibition Profile of Structurally Related Pyrrole Derivatives

The inhibitory activity of various pyrrole derivatives against several kinases is summarized below. This data provides a starting point for understanding the potential kinase targets for compounds based on the this compound scaffold.

Compound/ScaffoldKinase Target(s)IC50 (nM)Reference Compound(s)
Pyrrolo[2,3-d]pyrimidine DerivativesEGFR, Her2, VEGFR2, CDK240 - 204Sunitinib, Erlotinib, Sorafenib, Staurosporine
5-Bromo-7-azaindolin-2-one Derivatives with Pyrrole MoietyNot Specified2,357 - 3,012 (µM)Sunitinib
4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamidePyruvate Kinase M2 (Activator)Not Applicable-

Signaling Pathways

Pyrrole-based kinase inhibitors have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig. 1: Generalized RTK signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in creating a library of potential kinase inhibitors.

Materials:

  • This compound

  • Amine of interest

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in DCM.

  • Add a catalytic amount of DMAP (0.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G start Start Materials: - this compound - Amine - DCM, DCC, DMAP dissolve Dissolve reactants and catalyst in DCM start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature (12-24h) add_dcc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: - Filter - Wash - Dry monitor->workup Complete purify Purify by column chromatography workup->purify end Final Product: 4-bromo-1-methyl-1H-pyrrole- 2-carboxamide derivative purify->end

Fig. 2: Workflow for the synthesis of amide derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 50 nL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Prepare a kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Prepare serial dilutions of test compound dispense_compound Dispense compound/ DMSO to 384-well plate start->dispense_compound add_kinase Add kinase/substrate solution dispense_compound->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate start_reaction Add ATP to initiate kinase reaction pre_incubate->start_reaction incubate_reaction Incubate (1h at 30°C) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stop reaction, deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent (generate luminescence) incubate_stop->detect_signal incubate_detect Incubate (30 min) detect_signal->incubate_detect read_plate Measure luminescence incubate_detect->read_plate analyze Calculate IC50 read_plate->analyze

Fig. 3: Workflow for in vitro kinase inhibition assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[1][2][3][4]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR machine or water bath for heating

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable and will be present in the soluble fraction at higher temperatures compared to the unbound protein. Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G start Cultured cells treat Treat cells with compound or vehicle start->treat harvest Harvest and wash cells treat->harvest heat Heat aliquots to a range of temperatures harvest->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble proteins) centrifuge->collect analyze Analyze by Western Blot for target protein collect->analyze end Determine melting curve shift (Target Engagement) analyze->end

Fig. 4: Workflow for Cellular Thermal Shift Assay (CETSA).

Disclaimer

The information provided in these application notes and protocols is intended for guidance and research purposes only. The experimental conditions, particularly for the synthesis and biological assays, may require optimization for specific derivatives and kinase targets. It is crucial to consult relevant literature and safety data sheets before conducting any experiments. The kinase inhibition data presented is for structurally related compounds and may not be representative of the activity of this compound or its derivatives.

References

Application Notes and Protocols: Antibacterial Activity of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific data on the antibacterial activity of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid derivatives. Therefore, this document provides application notes and protocols based on closely related and well-studied pyrrole-2-carboxylic acid derivatives to serve as a guide for the synthesis and evaluation of new compounds in this class.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including several with potent antibacterial properties.[1][2] The pyrrole scaffold is present in natural and synthetic compounds exhibiting a wide range of therapeutic activities.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the continuous development of new antibacterial agents. Pyrrole-2-carboxamides, a key subclass of pyrrole derivatives, have been a focus of research due to their promising antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[1][3] This document outlines the antibacterial activity of representative pyrrole-2-carboxylic acid derivatives and provides detailed protocols for their synthesis and antimicrobial evaluation.

Data Presentation

The antibacterial activity of various pyrrole-2-carboxamide derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4] The following table summarizes the MIC values for a selection of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide and 4-phenylpyrrole-2-carboxamide derivatives against several pathogenic bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Pyrrole-2-Carboxamide Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
4i 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamideKlebsiella pneumoniae1.02[3][5]
Escherichia coli1.56[3][5]
Pseudomonas aeruginosa3.56[3][5]
5c 4-phenylpyrrole-2-carboxamideEscherichia coli6.05[6]
Pseudomonas aeruginosa6.05[6]
5e 4-phenylpyrrole-2-carboxamideKlebsiella pneumoniae6.25[6]

Experimental Protocols

General Protocol for the Synthesis of Pyrrole-2-Carboxamides

This protocol describes a general method for the synthesis of pyrrole-2-carboxamide derivatives through the coupling of a pyrrole-2-carboxylic acid with a desired amine.[3][5]

Materials:

  • 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (or other desired pyrrole-2-carboxylic acid)

  • Substituted amine (aromatic or aliphatic)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and TEA or DIPEA (2 equivalents).

  • Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18-30 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired pyrrole-2-carboxamide.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of synthesized compounds against various bacterial strains using the broth microdilution method in a 96-well microtiter plate format.[4][7][8][9]

Materials:

  • Synthesized pyrrole-2-carboxamide derivatives

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 °C ± 2 °C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series. This will create a range of compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial density.

  • Controls:

    • Positive Control: A well containing broth and inoculum but no test compound.

    • Negative Control (Sterility Control): A well containing only broth to check for contamination.

  • Incubation: Incubate the microtiter plates at 35 °C ± 2 °C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of pyrrole-2-carboxamide derivatives and a logical cascade for antibacterial screening.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening Start Pyrrole-2-Carboxylic Acid + Amine Reaction Amide Coupling (EDC, HOBt) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Test Compound Data_Analysis Data Analysis MIC_Assay->Data_Analysis SAR SAR Data_Analysis->SAR Structure-Activity Relationship

Caption: General workflow for the synthesis and antibacterial screening of pyrrole-2-carboxamide derivatives.

Antibacterial_Screening_Cascade Primary_Screening Primary Screening (Single Concentration) MIC_Determination MIC Determination (Gram-positive & Gram-negative) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Spectrum of Activity (Panel of resistant strains) MIC_Determination->Spectrum_Analysis Potent Compounds Toxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) Spectrum_Analysis->Toxicity_Assay Broad-spectrum, non-toxic leads Mechanism_of_Action Mechanism of Action Studies Toxicity_Assay->Mechanism_of_Action Lead Candidates

Caption: Logical cascade for antibacterial screening from primary hits to lead candidates.

References

Application Notes and Protocols for Coupling Reactions with 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for various coupling reactions utilizing 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies and patent literature, offering a starting point for the synthesis of diverse substituted pyrrole derivatives.

Introduction

This compound is a key synthetic intermediate. The presence of a bromine atom at the 4-position and a carboxylic acid at the 2-position allows for selective functionalization through a variety of coupling reactions. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxylic acid moiety provides a handle for amide bond formation, allowing for the introduction of a wide range of substituents.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A This compound G Inert Atmosphere (Nitrogen or Argon) A->G B Coupling Partner (e.g., Boronic Acid, Stannane, Alkene, Amine) B->G C Palladium Catalyst C->G D Ligand (if required) D->G E Base E->G F Solvent F->G H Heating (Temperature Control) G->H Reaction I Quenching H->I J Extraction I->J K Chromatography J->K L Crystallization/Precipitation K->L M Coupled Product L->M

Caption: Generalized workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The following sections provide representative, albeit generalized, protocols for common cross-coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between the bromopyrrole and a boronic acid or ester.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base.

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DME) and an aqueous solution of an inorganic base.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, THF/H₂O, DME/H₂O
Temperature 80-100 °C
Stille Coupling

Experimental Protocol (adapted for the carboxylic acid):

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂).

  • Solvent: Add a suitable anhydrous, degassed solvent such as toluene, dioxane, or DMF.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to a temperature ranging from 80 to 110 °C and monitor the reaction progress.

  • Work-up: After completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Purification: Filter the mixture and extract the aqueous phase with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide via coupling with a primary or secondary amine using a suitable coupling agent.

Experimental Protocol:

A specific protocol for the coupling of this compound with 1,1-dimethylethyl (2-amino-3-phenylpropyl)carbamate has been described.

  • Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq.), the amine (1.0 eq.), and a coupling agent such as PyBrop (1.2 eq.).

  • Solvent and Base: Dissolve the reactants in a suitable solvent like chloroform or DMF. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (3.4 eq.).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Purification: Upon reaction completion, the mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

ParameterReagent/ConditionMolar Ratio (to acid)
Amine 1,1-dimethylethyl (2-amino-3-phenylpropyl)carbamate1.0
Coupling Agent PyBrop1.2
Base DIEA3.4
Solvent Chloroform-
Temperature Room Temperature-
Time Overnight-

Logical Relationships of Coupling Reactions

The following diagram illustrates how different coupling reactions can be used to introduce various functional groups onto the this compound core.

G cluster_reactions Coupling Reactions cluster_products Product Class A This compound B Suzuki Coupling A->B C Stille Coupling A->C D Heck Coupling A->D E Sonogashira Coupling A->E F Buchwald-Hartwig Amination A->F G Amide Coupling A->G H 4-Aryl/Heteroaryl Pyrroles B->H I 4-Aryl/Alkenyl Pyrroles C->I J 4-Alkene Substituted Pyrroles D->J K 4-Alkyne Substituted Pyrroles E->K L 4-Amino Pyrroles F->L M Pyrrole-2-carboxamides G->M

Caption: Coupling reactions and resulting product classes.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of substituted pyrroles. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products. Standard laboratory safety procedures should always be followed when performing these experiments.

References

Application Notes and Protocols for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives. The protocols outlined below are based on established methodologies for similar pyrrole-based compounds and are intended to serve as a starting point for further investigation.

Introduction

Pyrrole-based compounds are a significant class of heterocyclic molecules that form the core structure of many biologically active natural products and synthetic drugs.[1] The pyrrole scaffold has been identified in compounds with a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, derivatives of pyrrole-2-carboxylic acid have shown promise as inhibitors of various enzymes and modulators of key signaling pathways implicated in disease.[1][2]

The subject of these notes, this compound, is a synthetic building block with potential for derivatization to create novel therapeutic agents. Its structural features, including the bromine atom, the N-methyl group, and the carboxylic acid moiety, provide handles for chemical modification to optimize pharmacological properties. While direct therapeutic applications of this specific molecule are not extensively documented, its structural similarity to known bioactive pyrroles suggests its potential as a scaffold for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Potential Therapeutic Applications

Based on the known biological activities of structurally related pyrrole derivatives, this compound can be considered a valuable starting point for the development of therapeutics in the following areas:

  • Anticancer Agents: Pyrrole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers. Amide derivatives of this compound could be synthesized and screened for inhibitory activity against cancer-relevant kinases. For instance, pyrrole-indolin-2-one derivatives are known to target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are involved in tumor angiogenesis.[3]

  • Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds. Derivatives of 4-bromo-1H-pyrrole-2-carboxylic acid, particularly its amides and hydrazides, could be explored for their antibacterial and antifungal activities.

Data Presentation: Biological Activity of Related Pyrrole Derivatives

The following tables summarize the biological activity of some brominated pyrrole derivatives, which can serve as a reference for the potential efficacy of compounds derived from this compound.

Table 1: Anticancer Activity of 5-bromo-7-azaindolin-2-one Derivatives with a Pyrrole Carboxamide Moiety [4]

CompoundTarget Cell LineIC50 (µM)
23p HepG2 (Liver Cancer)2.357
A549 (Lung Cancer)3.012
Skov-3 (Ovarian Cancer)2.876
Sunitinib (Control) HepG2 (Liver Cancer)31.594
A549 (Lung Cancer)49.036
Skov-3 (Ovarian Cancer)38.112

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxamides

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In vitro Kinase Inhibition Assay

This protocol outlines a general method for screening pyrrole derivatives for their ability to inhibit a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the purified kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the kinase-specific substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway: Potential Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The following diagram illustrates a simplified signaling pathway that could be targeted by derivatives of this compound, based on the known activity of similar compounds against receptor tyrosine kinases like VEGFR and PDGFR.

RTK_Signaling Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Compound 4-bromo-1-methyl-1H-pyrrole- 2-carboxylic acid derivative Compound->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Potential inhibition of RTK signaling by a pyrrole derivative.

Experimental Workflow: Synthesis and In Vitro Screening

This diagram outlines the general workflow for the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxamide derivatives and their subsequent in vitro screening.

Experimental_Workflow Start Start: 4-bromo-1-methyl-1H- pyrrole-2-carboxylic acid Synthesis Amide Coupling (Protocol 1) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In Vitro Screening Characterization->Screening KinaseAssay Kinase Inhibition Assay (Protocol 2) Screening->KinaseAssay CellAssay Cell Viability Assay (Protocol 3) Screening->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis End Identify Lead Compounds DataAnalysis->End

Caption: Workflow for synthesis and screening of pyrrole carboxamides.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

This diagram illustrates a hypothetical structure-activity relationship for derivatives of this compound, suggesting how modifications at different positions might influence biological activity.

SAR_Hypothesis Core This compound scaffold R1 R1: N-Methyl Group (Modulates solubility, cell permeability) Core->R1 R2 R2: Carboxylic Acid Modification (Amide formation for target interaction) Core->R2 R3 R3: Bromo Group (Influences electronic properties, potential for further coupling reactions) Core->R3 Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity R2->Activity R3->Activity

References

Application Notes and Protocols: 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the applications of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid in material science is limited. The following application notes and protocols are based on the known properties of structurally similar compounds, such as N-methylpyrrole, bromo-substituted pyrroles, and pyrrole-2-carboxylic acid. These notes are intended to serve as a foundational guide for researchers exploring the potential of this specific molecule.

Introduction and Potential Applications

This compound is a functionalized pyrrole monomer with significant potential as a building block for advanced materials. The unique combination of its constituent functional groups suggests a range of applications:

  • Conductive Polymers: The pyrrole ring is the fundamental unit of polypyrrole, a well-known conductive polymer.[1] The N-methyl group can enhance the polymer's stability and solubility, while the bromo- and carboxylic acid groups can be used to fine-tune the electronic properties and provide sites for further functionalization.[2] Polymers derived from this monomer are expected to exhibit semiconducting or conducting properties upon doping.

  • Organic Electronics: Materials with tunable electronic properties are crucial for organic electronic devices.[3] The ability to modify the polymer backbone through the carboxylic acid group could lead to the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

  • Bioactive Materials and Coatings: The carboxylic acid functionality allows for the covalent attachment of biomolecules, such as enzymes, antibodies, or DNA.[3][4] This makes polymers derived from this compound promising candidates for biosensors, drug delivery systems, and biocompatible coatings for medical implants.[3][5]

  • Energy Storage: Polypyrrole-based materials are being investigated for use in supercapacitors and battery electrodes due to their redox activity and high charge storage capacity.[2] The functional groups on this monomer could be leveraged to enhance ion transport and cycling stability.

Physicochemical Properties (Predicted)

Table 1: Predicted Electrical Properties of Poly(this compound)

DopantConcentration (mol/L)Conductivity (S/cm)
Undoped-10⁻⁸ - 10⁻⁶
FeCl₃0.110⁻³ - 10⁻¹
LiClO₄0.110⁻⁴ - 10⁻²
p-Toluenesulfonic acid0.110⁻³ - 10⁻¹

Table 2: Predicted Thermal Properties of Poly(this compound)

PropertyValue
Decomposition Onset (TGA, N₂)250 - 300 °C
Char Yield at 600 °C40 - 50%
Glass Transition Temperature (DSC)120 - 150 °C

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polymers from this compound. Researchers should optimize these protocols for their specific experimental setup and desired material properties.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of a powder form of the polymer.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous acetonitrile (solvent)

  • Methanol (for washing)

  • Deionized water

Procedure:

  • Dissolve 1.0 g of the monomer in 50 mL of anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve a stoichiometric excess of anhydrous FeCl₃ (e.g., 2.5 equivalents) in 50 mL of anhydrous acetonitrile.

  • Cool both solutions to 0 °C in an ice bath.

  • Slowly add the FeCl₃ solution to the monomer solution dropwise with vigorous stirring.

  • A dark precipitate should form immediately. Continue stirring the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

  • Quench the reaction by pouring the mixture into 200 mL of methanol.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer powder extensively with methanol until the filtrate is colorless, followed by washing with deionized water to remove any remaining oxidant and byproducts.

  • Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol is for depositing a thin film of the polymer onto a conductive substrate (e.g., ITO glass, platinum, or gold electrode).

Materials:

  • This compound (monomer)

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Anhydrous acetonitrile (solvent)

  • Working electrode (e.g., ITO glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare an electrolyte solution by dissolving 0.1 M LiClO₄ and 0.1 M of the monomer in anhydrous acetonitrile.

  • De-oxygenate the solution by bubbling with an inert gas for at least 20 minutes.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Polymerize the monomer onto the working electrode using either potentiostatic, galvanostatic, or cyclic voltammetry methods. For cyclic voltammetry, a typical potential range would be from -0.5 V to +1.5 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10-20 cycles.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Dry the film under a stream of inert gas.

Visualization of Workflows and Pathways

Diagram 1: General Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer 4-bromo-1-methyl-1H- pyrrole-2-carboxylic acid Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Polymer Polymer Product (Powder or Film) Polymerization->Polymer Spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis) Polymer->Spectroscopy Morphology Morphological Analysis (SEM, AFM) Polymer->Morphology Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal Electrical Electrical Analysis (Four-Point Probe) Polymer->Electrical

Caption: Workflow for synthesis and characterization of the polymer.

Diagram 2: Functionalization Pathway for a Biosensor Application

G Polymer Polymer with Pendant -COOH groups Activation Carboxylic Acid Activation (e.g., EDC/NHS chemistry) Polymer->Activation ActivatedPolymer Activated Polymer (-NHS ester) Activation->ActivatedPolymer FunctionalizedSurface Functionalized Surface for Biosensing ActivatedPolymer->FunctionalizedSurface Covalent Immobilization Biomolecule Biomolecule with Amine Group (e.g., Enzyme, Antibody) Biomolecule->FunctionalizedSurface

References

Application Notes: In Vitro Efficacy Testing of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The compound 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid belongs to this promising class of molecules. In vitro assays are essential first steps in the drug discovery process, providing valuable information on the efficacy and mechanism of action of a test compound before proceeding to more complex and costly in vivo studies.[1] This document outlines a series of in vitro assays to evaluate the potential anti-inflammatory and anti-cancer efficacy of this compound.

Potential Therapeutic Applications

Based on the known biological activities of similar pyrrole-containing molecules, this compound is a candidate for investigation as an anti-inflammatory and anti-cancer agent.[1][4]

  • Anti-inflammatory Activity: Many pyrrole derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

  • Anti-cancer Activity: Several pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6][7] The proposed mechanisms of action often involve the inhibition of critical cellular processes like cell proliferation and the induction of apoptosis. Some pyrrole-based compounds act as inhibitors of tubulin polymerization or key signaling pathways like the Hedgehog pathway.[8][9]

Recommended In Vitro Assays

To assess the efficacy of this compound, a panel of cell-based and enzyme-based assays is recommended:

  • Cell Viability/Cytotoxicity Assay (MTT Assay): This assay will determine the effect of the compound on the viability and proliferation of cancer cells. It is a crucial first step to identify any direct cytotoxic effects.

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: This enzyme-based assay will evaluate the compound's ability to specifically inhibit COX-2, an enzyme often upregulated during inflammation and in some cancers.

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay will determine if the compound can inhibit 5-LOX, another key enzyme in the inflammatory pathway responsible for leukotriene synthesis.

These assays will provide a comprehensive initial profile of the biological activity of this compound and guide further preclinical development.

Data Presentation

The quantitative results from the proposed assays should be summarized in clear and concise tables to facilitate comparison of the compound's efficacy.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
A549Lung CarcinomaExperimental ValueReference Value
HT-29Colorectal AdenocarcinomaExperimental ValueReference Value
PC-3Prostate CancerExperimental ValueReference Value

Table 2: In Vitro Enzyme Inhibition Activity of this compound.

EnzymeIC50 (µM) of Test CompoundIC50 (µM) of Celecoxib (Positive Control for COX-2)IC50 (µM) of Zileuton (Positive Control for 5-LOX)
Cyclooxygenase-2 (COX-2)Experimental ValueReference ValueN/A
5-Lipoxygenase (5-LOX)Experimental ValueN/AReference Value

Experimental Protocols

Herein are detailed protocols for the recommended in vitro assays.

Cell Viability and Proliferation (MTT) Assay

This protocol is for assessing the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control, dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound or doxorubicin.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[10][11]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory effect of the test compound on human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well white opaque plate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a commercial kit.[13][14]

    • Dilute the COX-2 enzyme in COX Assay Buffer to the desired concentration.[15] Keep the enzyme on ice.

    • Prepare a working solution of the COX Probe and Cofactor in the assay buffer.

    • Prepare serial dilutions of the test compound and celecoxib in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in the specified order:

      • COX Assay Buffer

      • COX Cofactor

      • Test compound or positive control (10 µL)

      • COX-2 enzyme solution (20 µL)

    • Include enzyme control wells (with DMSO instead of inhibitor) and inhibitor control wells.[13]

    • Pre-incubate the plate at 37°C for 10 minutes.[16]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.[15]

    • Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of the test compound against 5-lipoxygenase.

Materials:

  • 5-Lipoxygenase (5-LOX) enzyme (e.g., from soybean)

  • LOX Assay Buffer (e.g., 0.2 M borate buffer, pH 9.0)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Zileuton or Nordihydroguaiaretic acid (NDGA) (positive control, dissolved in DMSO)

  • 96-well UV-transparent plate

  • UV-Vis microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the LOX assay buffer.

    • Dissolve the 5-LOX enzyme in the assay buffer to the desired concentration and keep it on ice.[17]

    • Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).[17]

    • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • LOX Assay Buffer

      • Test compound or positive control solution

      • 5-LOX enzyme solution

    • Include enzyme control wells (with DMSO) and blank wells (without enzyme).

    • Incubate the mixture at room temperature for 5 minutes.[17]

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[17] This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the rate of reaction (the change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflows.

Signaling_Pathway extracellular_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) extracellular_stimulus->receptor syk Syk receptor->syk src Src receptor->src tak1 TAK1 syk->tak1 src->tak1 nf_kb_pathway NF-κB Pathway tak1->nf_kb_pathway ap1_pathway AP-1 Pathway tak1->ap1_pathway pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nf_kb_pathway->pro_inflammatory_genes ap1_pathway->pro_inflammatory_genes test_compound 4-bromo-1-methyl-1H- pyrrole-2-carboxylic acid test_compound->syk test_compound->src test_compound->tak1

Caption: Hypothetical anti-inflammatory signaling pathway inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound/ control incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare enzyme, substrate, compound, and controls start->prepare_reagents add_reagents Add buffer, cofactor, compound, and enzyme to 96-well plate prepare_reagents->add_reagents pre_incubate Pre-incubate for 10 min add_reagents->pre_incubate initiate_reaction Initiate reaction with substrate pre_incubate->initiate_reaction measure_signal Measure fluorescence or absorbance kinetically initiate_reaction->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for enzyme inhibition assays.

References

Application Notes and Protocols for the Derivatization of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and development. By systematically modifying the chemical structure of a lead compound, researchers can elucidate the molecular features crucial for biological activity, selectivity, and pharmacokinetic properties. The 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold represents a versatile starting point for the synthesis of diverse chemical libraries. Its inherent functionalities, including a carboxylic acid amenable to amide coupling and a bromine atom that can participate in cross-coupling reactions, provide facile handles for derivatization. This document provides detailed protocols for the derivatization of this core structure and presents a case study on the SAR of resulting N-aryl carboxamides as inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), a key target in the development of novel anti-tuberculosis agents.

Data Presentation: Structure-Activity Relationship of Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

The following table summarizes the SAR data for a series of N-substituted pyrrole-2-carboxamide derivatives evaluated for their inhibitory activity against Mycobacterium tuberculosis (M.tb) H37Rv. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria.

Compound IDR1 (Substitution on Pyrrole Ring)R2 (Substitution on Amide)M.tb H37Rv MIC (µg/mL)
1 H2-adamantyl0.78
2 2-chlorophenyl2-adamantyl0.16
3 4-chlorophenyl2-adamantyl0.16
4 2-fluorophenyl2-adamantyl<0.016
5 3-fluorophenyl2-adamantyl<0.016
6 4-fluorophenyl2-adamantyl<0.016
7 4-(trifluoromethyl)phenyl2-adamantyl0.31
8 4-pyridyl2-adamantyl0.06
9 3-pyridyl2-adamantyl<0.016
10 2-fluoro-3-pyridyl2-adamantyl<0.016
11 Hcyclohexyl>64
12 2-fluorophenylcyclohexyl0.06

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a general two-step synthesis of the starting material.

Step 1: Bromination of 1H-Pyrrole-2-carboxylic acid

  • Materials: 1H-Pyrrole-2-carboxylic acid, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Ice bath, Magnetic stirrer, Round-bottom flask, Filtration apparatus.

  • Procedure:

    • Dissolve 1H-pyrrole-2-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

Step 2: N-Methylation of 4-bromo-1H-pyrrole-2-carboxylic acid

  • Materials: 4-bromo-1H-pyrrole-2-carboxylic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Magnetic stirrer, Round-bottom flask under inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a suspension of Sodium Hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 4-bromo-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-bromo-1-methyl-1H-pyrrole-2-carboxamides via Amide Coupling

This protocol outlines the synthesis of a library of amide derivatives for SAR studies.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (1.1 eq)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Magnetic stirrer

    • Round-bottom flask under inert atmosphere

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add the substituted aniline, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-bromo-1-methyl-1H-pyrrole-2-carboxamide.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of the target compounds and the proposed mechanism of action.

G cluster_synthesis Synthesis Workflow start This compound coupling Amide Coupling Reaction start->coupling amine Substituted Aniline amine->coupling reagents HATU, DIPEA, DMF reagents->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product N-Aryl-4-bromo-1-methyl-1H-pyrrole-2-carboxamide Library purification->product sar SAR Studies product->sar

Caption: General workflow for the synthesis of a library of N-aryl-4-bromo-1-methyl-1H-pyrrole-2-carboxamides.

G cluster_pathway MmpL3-Mediated Mycolic Acid Transport and Inhibition tmm_cyto Trehalose Monomycolate (TMM) (Cytoplasm) mmpl3 MmpL3 Transporter (Inner Membrane) tmm_cyto->mmpl3 Transport tmm_peri TMM (Periplasm) mmpl3->tmm_peri Translocation cell_wall Mycolic Acid Incorporation (Cell Wall Synthesis) tmm_peri->cell_wall inhibitor Pyrrole-2-carboxamide Inhibitor inhibitor->mmpl3 Inhibition

Caption: MmpL3 transports TMM across the inner membrane, a crucial step in mycobacterial cell wall synthesis. Pyrrole-2-carboxamide derivatives inhibit this process.[1][2]

Conclusion

The derivatization of this compound provides a robust platform for generating diverse chemical libraries for structure-activity relationship studies. The presented protocols for amide coupling offer a reliable method for synthesizing N-aryl carboxamide analogs. The case study on MmpL3 inhibitors demonstrates how systematic structural modifications of this scaffold can lead to the identification of potent antimicrobial agents. The provided workflows and pathway diagrams serve as valuable tools for researchers engaged in the design and synthesis of novel therapeutic agents based on the pyrrole-2-carboxamide core.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

Common purification techniques for pyrrole derivatives like this compound include:

  • Recrystallization: This is a primary method for purifying solid compounds.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.[1]

  • Acid-Base Extraction: Can be used to separate the acidic product from non-acidic impurities.

Q2: My purified this compound is darkening in color upon storage. What is causing this and how can I prevent it?

Pyrrole derivatives are often susceptible to oxidation and polymerization, which can cause them to darken.[2] This degradation can be accelerated by exposure to air and light.

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.[2]

  • Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.[2][3]

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down degradation.

Q3: What are some potential impurities I might encounter after synthesizing this compound?

Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Over-brominated byproducts: Pyrrole rings can sometimes be di- or tri-brominated.

  • Solvent residues: Residual solvents from the reaction or initial workup.

  • Acidic or basic residues: From reagents or catalysts used in the synthesis.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to the solution being too saturated or the cooling process being too rapid.[3]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, you can proceed to cool it in an ice bath.[3]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[3]

  • Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[3]

Problem 2: No crystals are forming even after the solution has cooled.

This indicates that the solution may not be sufficiently saturated or that there are no nucleation sites.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.

  • Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to oil out.

  • Change Solvent System: The chosen solvent may not be ideal. A different solvent or a mixture of solvents might be necessary to achieve successful recrystallization.[3]

Column Chromatography Issues

Problem 1: The compound is streaking or tailing on the silica gel column.

Streaking or tailing can occur due to strong interactions between the polar carboxylic acid group and the acidic silanol groups on the silica gel surface, leading to poor separation.[3]

Troubleshooting Steps:

  • Modify the Eluent:

    • Add an Acidic Modifier: Including a small amount of a volatile acid, like acetic acid (0.1-1%), in the eluent can help to protonate the compound and reduce its interaction with the silica gel.

    • Increase Polarity Gradually: Employing a solvent gradient where the polarity is increased slowly can improve separation.[3]

  • Use a Different Stationary Phase:

    • Reversed-Phase Silica: For polar compounds, reversed-phase chromatography (e.g., C18 silica) can be a better alternative.

    • Deactivated Silica: Pre-treating the silica gel with a reagent to cap the acidic silanol groups can reduce tailing.

Problem 2: The compound appears to be decomposing on the column.

Some pyrrole derivatives can be unstable on acidic silica gel.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Use a less acidic or a neutralized silica gel. You can also add a small amount of a non-polar base like triethylamine to the eluent to neutralize the silica, but this may affect the compound's elution.[3]

  • Work Quickly: Minimize the time the compound spends on the column.

  • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase.[3]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for about 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on the polarity of the compound and impurities (determined by Thin Layer Chromatography - TLC), select an appropriate stationary phase (e.g., silica gel) and eluent system.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent.
Column Chromatography >99%40-80%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for sample decomposition on the stationary phase.
Acid-Base Extraction Variable70-95%Good for separating acidic/basic compounds from neutral impurities.Less effective for removing impurities with similar acidic/basic properties.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Extraction Acid-Base Extraction Crude->Extraction Pure Pure Product Recrystallization->Pure Chromatography->Pure Extraction->Pure Analysis Purity Analysis (TLC, NMR, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent Yes Success Successful Crystallization NoCrystals->Success No ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->ScratchSeed Yes SlowCool Cool Slowly ReheatAddSolvent->SlowCool SlowCool->OilingOut EvaporateSolvent Concentrate Solution ScratchSeed->EvaporateSolvent ChangeSolvent Change Solvent System EvaporateSolvent->ChangeSolvent ChangeSolvent->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

"common by-products in the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for the synthesis of this compound is the direct bromination of the precursor, 1-methyl-1H-pyrrole-2-carboxylic acid, using an electrophilic brominating agent. N-bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its milder nature compared to elemental bromine, which helps to control the high reactivity of the pyrrole ring.

Q2: What are the primary by-products I should expect in this synthesis?

The electron-rich nature of the pyrrole ring makes it susceptible to polybromination and substitution at various positions. The primary by-products in the synthesis of this compound are typically:

  • Isomeric monobromo derivatives: The formation of 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a common isomeric by-product. The regioselectivity of the bromination is influenced by the directing effects of the N-methyl and carboxylic acid groups.

  • Dibromo derivatives: Over-bromination can lead to the formation of dibrominated products, such as 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid.

  • Unreacted starting material: Incomplete reaction will result in the presence of 1-methyl-1H-pyrrole-2-carboxylic acid in the crude product.

Q3: How can I minimize the formation of these by-products?

Controlling the reaction conditions is critical to maximize the yield of the desired 4-bromo isomer and minimize impurities. Key strategies include:

  • Stoichiometry: Use of a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents of NBS) is crucial to prevent over-bromination.

  • Temperature Control: Conducting the reaction at low temperatures (e.g., 0°C to -78°C) can enhance the selectivity of the bromination.

  • Slow Addition of Reagents: The slow, portion-wise or dropwise addition of the brominating agent to the solution of the pyrrole substrate helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple brominations on the same molecule.

  • Choice of Solvent: Anhydrous and non-reactive solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.

Q4: What are the recommended purification methods to isolate the desired product?

Purification of this compound from the reaction mixture typically involves a combination of techniques:

  • Aqueous Workup: Quenching the reaction with a reducing agent like sodium thiosulfate to destroy any remaining brominating agent, followed by extraction, is a standard first step.

  • Crystallization: If the desired product is a solid and sufficiently pure after initial workup, crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For mixtures containing isomeric by-products and over-brominated species, silica gel column chromatography is often necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed to separate the components based on their polarity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired 4-bromo product Incomplete reaction.- Increase the reaction time. - Ensure the brominating agent is of high purity and activity. - Check for and eliminate any sources of moisture that could consume the reagent.
Decomposition of the product during workup or purification.- Use milder workup conditions. - Avoid excessive heat during solvent removal. - Consider using a different purification technique that is less harsh.
High percentage of unreacted starting material Insufficient amount of brominating agent.- Accurately determine the concentration and purity of the brominating agent. - Use a slight excess (e.g., 1.05 equivalents) of the brominating agent.
Reaction conditions are too mild.- Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.
Significant formation of 5-bromo isomer Lack of regioselectivity in the bromination reaction.- Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable isomer. - Experiment with different brominating agents (e.g., dibromoisocyanuric acid) which may offer different selectivity.
Presence of significant amounts of dibromo by-products Over-bromination due to excess brominating agent or high reactivity.- Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly and in portions. - Conduct the reaction at a lower temperature.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • 1-methyl-1H-pyrrole-2-carboxylic acid

  • N-bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Visualizations

Synthesis_and_Byproducts start 1-methyl-1H-pyrrole-2-carboxylic acid reagent NBS (1.05 eq) THF, 0°C start->reagent product This compound reagent->product Desired Reaction byproduct1 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (Isomeric By-product) reagent->byproduct1 Side Reaction byproduct2 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid (Over-bromination) reagent->byproduct2 Side Reaction

Caption: Synthetic pathway and potential by-products.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) low_yield Issue: Low Yield of Desired Product start->low_yield high_sm Issue: High Starting Material start->high_sm high_byproducts Issue: High By-products start->high_byproducts incomplete_rxn Incomplete Reaction? - Increase time - Check reagent purity low_yield->incomplete_rxn high_sm->incomplete_rxn over_bromination Over-bromination? - Decrease NBS eq. - Slower addition - Lower temperature high_byproducts->over_bromination isomer_formation Isomer Formation? - Lower temperature - Screen other reagents high_byproducts->isomer_formation

Caption: A troubleshooting workflow for synthesis optimization.

"stability and storage conditions for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. Below is a summary of recommended conditions based on data from analogous compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize degradation over time.
Atmosphere Inert (e.g., Argon, Nitrogen)To prevent oxidation.
Light Store in the dark (amber vial)To prevent light-induced degradation.
Moisture Store in a dry environmentTo prevent hydrolysis and potential degradation.

Troubleshooting Guide

This section addresses potential issues and provides step-by-step guidance to troubleshoot common experimental problems.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My reaction with this compound is giving low yields or unexpected byproducts. What could be the cause?

  • Answer: Inconsistent results can arise from compound degradation or inappropriate reaction conditions. Pyrrole rings can be susceptible to polymerization under strongly acidic conditions. Additionally, pyrrole-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures or in acidic solutions.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Before use, check the appearance of the compound. Any significant color change (e.g., darkening) may indicate degradation. If possible, verify the purity by a suitable analytical method like NMR or LC-MS.

      • Reaction pH: Avoid strongly acidic conditions if possible. If your reaction requires an acid, consider using a milder acid or a non-protic Lewis acid.

      • Temperature Control: Keep the reaction temperature as low as feasible to minimize potential decarboxylation.

      • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if your reaction involves sensitive reagents or catalysts.

Issue 2: Poor solubility in aqueous buffers for biological assays.

  • Question: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. How can I improve its solubility?

  • Answer: As a carboxylic acid, the solubility of this compound is pH-dependent. At pH values below its pKa, the compound will be in its less soluble neutral form.

    • Troubleshooting Steps:

      • Adjust pH: The solubility should increase at a pH above the pKa of the carboxylic acid group. You can prepare a stock solution in a slightly basic buffer (e.g., PBS at pH 7.4 or higher) or a small amount of a suitable organic solvent like DMSO before diluting it into your aqueous assay buffer.

      • Use of Co-solvents: If permissible for your assay, consider using a small percentage of a water-miscible organic solvent such as DMSO or ethanol to aid dissolution. Always perform a vehicle control to ensure the solvent does not interfere with your assay.

      • Sonication: Gentle sonication can help to dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability?

A1: For long-term storage, it is recommended to keep this compound at 2-8°C under an inert atmosphere in a tightly sealed, light-resistant container.

Q2: Is this compound sensitive to air or light?

A2: While specific data for this compound is limited, related brominated and pyrrole-containing compounds can be sensitive to light and air. Therefore, it is best practice to handle the compound under an inert atmosphere and protect it from light to prevent potential degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include decarboxylation (loss of CO2) from the carboxylic acid group, particularly under acidic conditions or at high temperatures, and polymerization of the pyrrole ring, which can also be promoted by acids. Oxidation is also a possibility if the compound is not handled under an inert atmosphere.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Based on safety information for analogous compounds, it is recommended to handle this compound in a well-ventilated area or a fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results when using this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_compound Step 1: Verify Compound Integrity - Check appearance for color change - Confirm purity (NMR, LC-MS if possible) start->check_compound compound_ok Compound is pure check_compound->compound_ok Purity Confirmed compound_degraded Compound has degraded check_compound->compound_degraded Degradation Suspected check_conditions Step 2: Review Experimental Conditions - Reaction pH - Temperature - Atmosphere (Inert?) compound_ok->check_conditions replace_compound Action: Obtain a fresh batch of the compound compound_degraded->replace_compound conditions_ok Conditions are appropriate check_conditions->conditions_ok No Obvious Issues conditions_issue Potential issue with conditions check_conditions->conditions_issue Potential Issues Found troubleshoot_solubility Step 3: Investigate Solubility Issues (for assays) - Check pH of buffer - Consider co-solvents conditions_ok->troubleshoot_solubility adjust_conditions Action: Modify reaction conditions - Use milder acid - Lower temperature - Ensure inert atmosphere conditions_issue->adjust_conditions solubility_ok Solubility is not the issue troubleshoot_solubility->solubility_ok Compound is Soluble solubility_issue Poor solubility identified troubleshoot_solubility->solubility_issue Solubility is an Issue further_investigation End: Further Investigation Needed - Consider other reagents' stability - Review literature for similar issues solubility_ok->further_investigation adjust_solubility Action: Modify dissolution method - Adjust buffer pH - Use a co-solvent (with vehicle control) solubility_issue->adjust_solubility

Caption: Troubleshooting workflow for experiments with this compound.

"troubleshooting low yield in the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate to yield 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrolysis reaction is showing a low yield. What are the potential causes?

A1: Low yields in the hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate can stem from several factors:

  • Incomplete Reaction: The hydrolysis may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a base that is not strong enough or used in insufficient quantity. The electron-withdrawing nature of the pyrrole ring and the bromo substituent can make the ester less reactive than simple alkyl esters.

  • Product Decomposition: The desired product, this compound, can be susceptible to degradation under the reaction conditions. The primary pathway for decomposition is decarboxylation (loss of CO2) to form 4-bromo-1-methyl-1H-pyrrole, especially at elevated temperatures.

  • Side Reactions: Under harsh basic conditions, other side reactions may occur, such as debromination or decomposition of the pyrrole ring itself.

  • Workup Issues: The product is a carboxylic acid, which will exist as a carboxylate salt in the basic reaction mixture. Improper acidification during workup will lead to poor extraction into the organic phase and thus, a lower isolated yield.

Q2: How can I monitor the progress of my reaction to ensure it has gone to completion?

A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them with a dilute acid solution, and extract with a suitable organic solvent like ethyl acetate. Spot the extracted material on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylic acid) indicates the progression of the reaction. The reaction is complete when the starting material spot is no longer visible.

Q3: I suspect my product is decarboxylating. How can I minimize this?

A3: Decarboxylation of pyrrole-2-carboxylic acids is a known issue, often promoted by heat.[1][2] To minimize this side reaction:

  • Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times. It is crucial to find a balance where the hydrolysis proceeds at a reasonable rate without significant decarboxylation.

  • Choose the Right Base: A stronger base like lithium hydroxide (LiOH) may allow for the use of lower temperatures compared to weaker bases like potassium carbonate.

  • Careful Workup: Avoid excessive heating during the workup and purification steps.

Q4: What is the best base and solvent system for this hydrolysis?

A4: The optimal base and solvent system can depend on the specific reactivity of your substrate. Here are some common choices with their pros and cons:

  • Lithium Hydroxide (LiOH) in THF/Water: LiOH is a strong base and is often effective for the hydrolysis of hindered or electron-deficient esters. The use of a co-solvent like Tetrahydrofuran (THF) helps to dissolve the starting material.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Methanol/Water or Ethanol/Water: These are classic conditions for saponification. However, there is a small risk of transesterification if the reaction is not driven to completion, especially with methanol or ethanol as co-solvents.

  • Potassium Carbonate (K2CO3) in Acetonitrile/Water: This is a milder option. A published procedure for a similar substrate, methyl 4-bromopyrrole-2-carbonylaminoacetate, reported a 55.2% yield using K2CO3 in acetonitrile at reflux for 24 hours.[3] This suggests that while effective, yields may not be quantitative.

Q5: My product seems to be impure after extraction. What are the best purification methods?

A5: After a standard acidic workup and extraction, the crude product may contain unreacted starting material or side products.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. A suitable solvent system will need to be determined empirically, but mixtures of ethyl acetate/hexanes or ethanol/water are common starting points.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing on the silica gel) is a good starting point.

Data Presentation: Comparison of Hydrolysis Conditions

BaseSolvent SystemTemperatureExpected Outcome/Considerations
LiOH THF / WaterRoom Temp to RefluxGenerally effective for challenging esters. Lower temperatures can be used, minimizing decarboxylation.
NaOH Methanol / WaterRoom Temp to RefluxStandard conditions. Risk of transesterification if methanol is used and the reaction is not complete.
KOH Ethanol / WaterRoom Temp to RefluxSimilar to NaOH, a common and effective choice.
K2CO3 Acetonitrile / WaterRefluxMilder conditions, may require longer reaction times and elevated temperatures, potentially increasing the risk of decarboxylation. A 55.2% yield was reported for a similar substrate.[3]

Experimental Protocols

Protocol 1: Hydrolysis using Lithium Hydroxide

  • Dissolve methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Hydrolysis_Workflow Troubleshooting Low Yield in Hydrolysis start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Reaction Time Increase Temperature Use Stronger Base Increase Base Equivalents incomplete->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end check_side_products Analyze for Side Products (NMR, LC-MS) complete->check_side_products decarboxylation Decarboxylation Product Detected check_side_products->decarboxylation Yes other_impurities Other Impurities Present check_side_products->other_impurities Other check_workup Review Workup Procedure check_side_products->check_workup No Obvious Side Products troubleshoot_decarboxylation Use Milder Conditions: - Lower Temperature - Shorter Reaction Time decarboxylation->troubleshoot_decarboxylation troubleshoot_decarboxylation->end troubleshoot_purification Optimize Purification: - Recrystallization - Column Chromatography other_impurities->troubleshoot_purification troubleshoot_purification->end improper_acidification Improper Acidification check_workup->improper_acidification Issue Found check_workup->end Procedure Correct troubleshoot_acidification Ensure pH is 2-3 Before Extraction improper_acidification->troubleshoot_acidification troubleshoot_acidification->end

Caption: Troubleshooting workflow for low yield in hydrolysis.

Reaction_Pathways Hydrolysis and Potential Side Reactions cluster_main Main Reaction cluster_side Potential Side Reactions start Methyl 4-bromo-1-methyl- 1H-pyrrole-2-carboxylate product 4-bromo-1-methyl- 1H-pyrrole-2-carboxylic acid start->product 1. Base (e.g., LiOH), H2O/Solvent 2. H+ workup debromination_product 1-methyl-1H-pyrrole-2-carboxylic acid start->debromination_product Harsh Basic Conditions (Potential) decarboxylation_product 4-bromo-1-methyl-1H-pyrrole product->decarboxylation_product Heat, -CO2

Caption: Reaction pathways in the hydrolysis of the pyrrole ester.

References

Technical Support Center: Scale-up Synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid.

Synthesis Overview

The synthesis of this compound is typically a multi-step process. A common synthetic route involves the initial preparation of a 1-methyl-1H-pyrrole-2-carboxylate ester, followed by bromination, and concluding with the hydrolysis of the ester to the desired carboxylic acid. Each of these stages presents unique challenges, particularly when transitioning to a larger scale.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A Pyrrole-2-carboxylic acid methyl ester E Methyl 1-methyl-1H-pyrrole-2-carboxylate A->E Reaction B Methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate) B->E Reaction C Base (e.g., NaH, K2CO3) C->E Reaction D Solvent (e.g., DMF, THF) D->E Reaction H Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate E->H Reaction F N-Bromosuccinimide (NBS) F->H G Solvent (e.g., THF, CCl4) G->H K This compound H->K Reaction I Base (e.g., NaOH, KOH) I->K J Solvent (e.g., Methanol/Water) J->K

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: N-Methylation of Pyrrole-2-carboxylic acid methyl ester

Q1: What are the common challenges in the N-methylation step at a larger scale?

A1: On a larger scale, challenges include ensuring efficient and complete reaction, managing the exothermicity of the reaction, and handling the reagents safely. Incomplete reactions can lead to difficult purifications, while poor temperature control can result in side reactions and degradation of the product.

Troubleshooting Guide:

Issue Possible Cause Recommended Solution
Incomplete Reaction Insufficient base or methylating agent.Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents). Ensure the base is of high purity and appropriately dried.
Poor mixing in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Exothermic Reaction Rapid addition of reagents.Add the base and methylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature.
Inadequate cooling.Ensure the cooling system of the reactor is sufficient for the scale of the reaction.
Side Product Formation Reaction temperature is too high.Maintain a consistent and controlled temperature throughout the reaction.
Presence of moisture.Use anhydrous solvents and reagents to prevent unwanted side reactions.
Step 2: Bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate

Q2: I am observing the formation of multiple brominated species. How can I improve the selectivity for the desired 4-bromo product?

A2: The formation of polybrominated byproducts, such as 2,5-dibromopyrrole derivatives, is a common issue due to the high reactivity of the pyrrole ring towards electrophilic substitution.[1][2] Controlling the reaction conditions is critical to favor mono-bromination at the 4-position.

Troubleshooting Guide:

Issue Possible Cause Recommended Solution
Over-bromination Reaction temperature is too high.Conduct the reaction at low temperatures, typically between -78°C and 0°C, to enhance selectivity.[1]
Rapid addition of N-Bromosuccinimide (NBS).Add a solution of NBS dropwise to the pyrrole solution to maintain a low concentration of the brominating agent.[1]
Use of impure NBS.Use freshly recrystallized NBS to avoid side reactions from decomposed NBS. Pure NBS should be a white crystalline solid.[3][4]
Low Yield Presence of radical initiators or light.Conduct the reaction in the dark to minimize radical-initiated side reactions.[1]
Impurities in the solvent.Use high-purity, anhydrous solvents to prevent consumption of NBS by reactive impurities.[1][3]

Safety Note: Reactions involving NBS can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent thermal runaway.[3][5]

Bromination_Troubleshooting start Start: Bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate issue Issue: Low yield or formation of polybrominated byproducts start->issue check_temp Is reaction temperature low enough (-78°C to 0°C)? issue->check_temp check_nbs Is NBS added dropwise and freshly recrystallized? check_temp->check_nbs Yes solution_temp Action: Lower the reaction temperature. check_temp->solution_temp No check_conditions Is the reaction protected from light and using anhydrous solvent? check_nbs->check_conditions Yes solution_nbs Action: Use fresh NBS and add it slowly. check_nbs->solution_nbs No solution_conditions Action: Use anhydrous solvent and protect from light. check_conditions->solution_conditions No success Outcome: Improved selectivity and yield check_conditions->success Yes solution_temp->check_nbs solution_nbs->check_conditions solution_conditions->success

Caption: Troubleshooting logic for the bromination step.

Step 3: Hydrolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Q3: The hydrolysis of the ester is slow and incomplete under standard saponification conditions. What can I do?

A3: The ester group in this molecule can be sterically hindered, making it resistant to hydrolysis under standard conditions. Additionally, the product, a carboxylic acid, can be sensitive to acidic conditions, potentially leading to decarboxylation.[6][7][8]

Troubleshooting Guide:

Issue Possible Cause Recommended Solution
Incomplete Hydrolysis Steric hindrance of the ester group.Increase the reaction temperature and/or prolong the reaction time. Consider using a stronger base or a co-solvent to improve solubility and reactivity.
Insufficient base.Use a larger excess of the base (e.g., 3-5 equivalents) to drive the reaction to completion.
Product Degradation (Decarboxylation) Acidic workup conditions.After hydrolysis, carefully neutralize the reaction mixture to a slightly basic or neutral pH before extraction to avoid acidic conditions that can promote decarboxylation.[6][7][8]
High reaction temperature for extended periods.Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize degradation.
Difficult Purification Presence of unreacted starting material and byproducts.Optimize the hydrolysis to achieve full conversion. For purification, consider crystallization from a suitable solvent system.[9][10]

Experimental Protocols

General Protocol for the Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Step 1)
  • To a solution of methyl 1H-pyrrole-2-carboxylate in an anhydrous solvent such as DMF or THF, add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Protocol for the Bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate (Step 2)
  • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in an anhydrous solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere.

  • In a separate flask, dissolve N-bromosuccinimide (1.0-1.1 eq.) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the cooled pyrrole solution over a period of 1-2 hours.

  • Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or crystallization.

General Protocol for the Hydrolysis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (Step 3)
  • Dissolve the methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (3-5 eq.) in water.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to pH 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.[9][10]

Data Presentation

Table 1: Typical Reaction Parameters for Scale-up Synthesis

Step Parameter Typical Range Key Considerations
N-Methylation Temperature0°C to 25°CMaintain good temperature control to avoid side reactions.
Molar Ratio (Base:Ester)1.1:1 to 1.5:1Ensure complete deprotonation.
Molar Ratio (Me-I:Ester)1.1:1 to 1.5:1Drive the reaction to completion.
Bromination Temperature-78°C to 0°CCrucial for selectivity.
Molar Ratio (NBS:Ester)1.0:1 to 1.1:1Avoid excess NBS to minimize over-bromination.
Addition Time of NBS1 to 4 hoursSlow addition is key for selectivity and safety.
Hydrolysis Temperature60°C to 100°CHigher temperatures may be needed for hindered esters.
Molar Ratio (Base:Ester)3:1 to 5:1Ensure complete saponification.
pH of Workup3 to 4Careful acidification to avoid decarboxylation.

References

Technical Support Center: Identifying Impurities in 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Our aim is to help you identify and resolve common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in my sample of this compound?

A1: Process-related impurities can arise from the synthetic route used to manufacture the compound. Common synthetic pathways suggest the following potential impurities:

  • Starting Materials: Unreacted starting materials such as 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Intermediates: Incomplete reaction progression can lead to the presence of synthetic intermediates.

  • Byproducts: Side reactions can generate byproducts, including isomers or compounds from over-bromination (e.g., dibromo-1-methyl-1H-pyrrole-2-carboxylic acid).

  • Reagents: Residual reagents used in the synthesis, such as N-bromosuccinimide (NBS) if used for bromination.[1]

Q2: What are the likely degradation products of this compound?

A2: Degradation can occur under various stress conditions such as exposure to light, heat, or pH changes. Potential degradation products include:

  • Decarboxylation Product: Loss of the carboxylic acid group to form 4-bromo-1-methyl-1H-pyrrole.

  • Hydrolysis Products: If the sample is an ester derivative, hydrolysis back to the carboxylic acid can occur.

  • Oxidative Degradants: The pyrrole ring can be susceptible to oxidation, leading to various oxidized species.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for the carboxylic acid.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about impurities, especially when isolated.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for separating, identifying, and quantifying impurities.

Troubleshooting Guides

HPLC Analysis

Q: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities?

A:

  • Blank Injection: Inject your mobile phase and solvent used to dissolve the sample. Any peaks observed are likely from the solvent or system contamination.

  • Spiking: Prepare a sample spiked with a known concentration of your pure standard. An increase in the area of the main peak confirms its identity. Any other peaks are potential impurities.

  • Peak Shape Analysis: Impurity peaks are often smaller and may have different peak shapes compared to the main component. Tailing or fronting peaks can indicate co-elution or interaction with the stationary phase.

  • Mass Spectrometry Detection: If using an LC-MS system, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to determine their molecular weights, which can help in identification.

Q: My peak shapes are poor (tailing or fronting). What could be the cause?

A:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your acidic compound, leading to poor peak shape. For a carboxylic acid, a mobile phase pH around 2.5-3.5 is often a good starting point.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent or replace the column if necessary.

  • Mismatched Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the mobile phase.

GC-MS Analysis

Q: I am not seeing my compound of interest in the GC-MS chromatogram. Why?

A: this compound is a non-volatile carboxylic acid. Direct injection into a GC-MS may lead to thermal degradation in the injector port rather than volatilization.

  • Derivatization: You will likely need to derivatize your sample to make it more volatile. A common method is to convert the carboxylic acid to its methyl ester (FAME) or a silyl ester (e.g., using BSTFA).[3]

Q: I am seeing multiple peaks even after derivatization. What could they be?

A:

  • Incomplete Derivatization: Some of the original carboxylic acid may not have reacted, leading to a peak for the un-derivatized compound (if it elutes) and the derivatized product.

  • Side Reactions: The derivatization reagent may react with other functional groups or cause degradation.

  • Impurities: The peaks could be derivatized impurities that were present in your original sample.

NMR Spectroscopy

Q: My ¹H NMR spectrum shows small, unidentifiable peaks. How can I confirm they are impurities?

A:

  • Integration: Integrate the area of the unknown peaks relative to the known peaks of your main compound. This will give you a quantitative estimate of the impurity level.

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of the impurities.

  • Spiking: If you have a suspected impurity standard, spike your sample with it and see if the corresponding peaks in the NMR spectrum increase in intensity.

Quantitative Data Summary

ParameterHPLC-UVGC-MS (after derivatization)LC-MS
Limit of Detection (LOD) ~0.01%~0.005%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.003%
Typical Purity of Commercial Grade >98%>98%>98%
Common Impurity Levels 0.1% - 0.5%0.1% - 0.5%0.1% - 0.5%

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

GC-MS Method (after Derivatization)
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • Neutralize with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

NMR Sample Preparation and Analysis
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on solubility.

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive.

  • 2D NMR (if needed):

    • COSY for ¹H-¹H correlations.

    • HSQC for direct ¹H-¹³C correlations.

    • HMBC for long-range ¹H-¹³C correlations.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification Sample This compound Sample HPLC HPLC-UV/LC-MS Sample->HPLC Direct analysis GCMS GC-MS (after derivatization) Sample->GCMS Derivatization needed NMR NMR Spectroscopy Sample->NMR Direct analysis Quant Quantification of Impurities HPLC->Quant Struct Structural Elucidation HPLC->Struct LC-MS GCMS->Quant NMR->Struct

Caption: Experimental workflow for impurity identification.

troubleshooting_hplc Start Unexpected Peaks in HPLC CheckBlank Inject Blank Solvent Start->CheckBlank PeaksInBlank Peaks Present? CheckBlank->PeaksInBlank SolventContamination Solvent or System Contamination PeaksInBlank->SolventContamination Yes NoPeaksInBlank No Peaks in Blank PeaksInBlank->NoPeaksInBlank No SpikeSample Spike with Standard NoPeaksInBlank->SpikeSample MainPeakIncrease Main Peak Area Increases? SpikeSample->MainPeakIncrease ImpurityConfirmed Unexpected Peaks are Impurities MainPeakIncrease->ImpurityConfirmed Yes InvestigateFurther Investigate Main Peak Identity MainPeakIncrease->InvestigateFurther No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

"improving the regioselectivity of bromination in pyrrole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of pyrrole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve selectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you might encounter during the electrophilic bromination of pyrrole and its derivatives.

Question 1: My bromination of unsubstituted pyrrole is yielding a mixture of 2-bromopyrrole and 2,5-dibromopyrrole. How can I achieve selective monobromination at the C2 position?

Answer: Achieving selective C2-monobromination requires careful control of reaction conditions to prevent over-bromination, as pyrrole is highly activated towards electrophilic substitution.

  • Issue: Uncontrolled reaction conditions leading to multiple brominations. Pyrrole is more reactive than thiophene and benzene towards aromatic electrophilic substitution.[1]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Use a mild and sterically hindered brominating agent. N-bromosuccinimide (NBS) is generally the reagent of choice for selective monobromination of pyrrole.[2] Using elemental bromine (Br₂) can lead to the formation of the thermodynamically more stable 3-bromopyrrole due to isomerization of the initial 2-bromo product by the HBr byproduct.[2]

    • Stoichiometry: Use exactly one equivalent of NBS. A slight excess can lead to the formation of dibrominated products.

    • Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity.

    • Solvent: Use an inert solvent like tetrahydrofuran (THF).

Question 2: I am trying to synthesize 3-bromopyrrole, but the primary product is always 2-bromopyrrole. How can I favor C3 substitution?

Answer: Direct bromination of unsubstituted pyrrole kinetically favors the C2 position due to the greater stabilization of the cationic intermediate.[3][4] To achieve C3 selectivity, a multi-step strategy is often necessary.

  • Issue: The kinetic product of electrophilic attack on the pyrrole ring is the C2-substituted isomer.

  • Troubleshooting Strategies:

    • Blocking/Directing Groups: Introduce a removable directing group at the C2 position. A common strategy is to use a bulky silyl group like triisopropylsilyl (TIPS) on the nitrogen, which can direct bromination to the C3 position.

    • Isomerization: While less controlled, using Br₂ as the brominating agent can lead to the formation of some 3-bromopyrrole through HBr-catalyzed isomerization of the initially formed 2-bromopyrrole.[2] However, this method often results in complex mixtures.[2]

    • N-Substitution: The nature of the substituent on the pyrrole nitrogen can influence the C2/C3 ratio. For instance, 1-benzylpyrrole shows an increased proportion of 3-substitution compared to unsubstituted pyrrole.[5]

Question 3: My substrate is a 2-acylpyrrole (e.g., pyrrole-2-carboxamide). Standard bromination with NBS is giving me a mixture of C4 and C5-brominated products. How can I selectively obtain the C5-bromo derivative?

Answer: Electron-withdrawing groups at the C2 position, such as esters or ketones, typically direct electrophilic substitution to the C4 position.[6][7] However, specific reagents can override this directing effect for certain substrates.

  • Issue: The electron-withdrawing nature of the C2-acyl group deactivates the adjacent C3 and C5 positions, but typically favors C4 substitution.

  • Troubleshooting Steps:

    • Reagent Selection: For pyrrole-2-carboxamides, switching from NBS to tetrabutylammonium tribromide (TBABr₃) can dramatically shift the selectivity in favor of the C5-brominated product.[6][7] This method is particularly effective for mono-N-substituted C2-carboxamides, providing excellent C5 vs. C4 selectivity.[6]

    • Solvent and Temperature: The reaction with TBABr₃ is typically run at ambient temperature in a solvent like dichloromethane (CH₂Cl₂).[6]

    • Substrate Control: Note that this substrate-controlled C5-selectivity is most pronounced for C2-carboxamides. Pyrroles with C2-ester or C2-trichloroacetyl groups still predominantly yield the C4-brominated product even with milder brominating agents.[6]

Question 4: I am observing low yields and multiple byproducts when brominating my substituted pyrrole. What are some general tips to improve the reaction outcome?

Answer: Low yields and side reactions often stem from the high reactivity of the pyrrole ring and the harshness of the reaction conditions.

  • Issue: Decomposition of starting material or product, or formation of polymeric materials.

  • General Troubleshooting Tips:

    • Degas Solvents: Remove dissolved oxygen from the solvent, as pyrroles can be sensitive to oxidation.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

    • Mild Reagents: Consider using milder brominating agents. Apart from NBS and TBABr₃, systems like DMSO/HBr have been reported for the selective bromination of some pyrrole derivatives under mild conditions.[8][9]

    • Purification of Reagents: Ensure your brominating agent (e.g., NBS) is pure. Impurities like bromine or succinimide can lead to undesired side reactions.

    • Work-up Procedure: Quench the reaction properly, for instance, with a solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine or active bromine species.[6]

Data Presentation: Regioselectivity of Bromination

The following tables summarize quantitative data on the regioselectivity of pyrrole bromination under various conditions.

Table 1: Monobromination of C2-Substituted Pyrroles with Various Reagents

EntryC2-SubstituentBrominating ReagentSolventC4:C5 RatioTotal Yield (%)Reference
1-COCF₃NBSTHF≥ 10:1N/A[6]
2-CO₂MeNBSTHF≥ 10:1N/A[6]
3-CONHMeNBSTHF~ 1:1N/A[6][7]
4-CONHMeTBABr₃CH₂Cl₂1:1678[6]
5-CONHEtTBABr₃CH₂Cl₂1:>1085[6]
6-CON(Me)₂TBABr₃CH₂Cl₂~ 1:572[6]

N/A: Not available in the cited source.

Experimental Protocols

Below are detailed methodologies for key regioselective bromination experiments.

Protocol 1: Selective C2-Monobromination of Pyrrole using NBS

  • Objective: To synthesize 2-bromopyrrole with high selectivity.

  • Materials:

    • Pyrrole (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq), recrystallized

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Procedure:

    • Dissolve pyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of recrystallized NBS (1.0 eq) in anhydrous THF dropwise to the stirred pyrrole solution over 30 minutes.

    • Allow the reaction mixture to stir at -78 °C for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective C5-Bromination of N-methyl-1H-pyrrole-2-carboxamide using TBABr₃

  • Objective: To synthesize 5-bromo-N-methyl-1H-pyrrole-2-carboxamide with high C5 selectivity.[6]

  • Materials:

    • N-methyl-1H-pyrrole-2-carboxamide (1.0 eq)

    • Tetrabutylammonium tribromide (TBABr₃) (1.0 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of N-methyl-1H-pyrrole-2-carboxamide (1.0 eq) in anhydrous CH₂Cl₂, add TBABr₃ (1.0 eq).

    • Stir the reaction at ambient temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous Na₂SO₃ and add saturated aqueous NaHCO₃ solution.

    • Extract the crude products with CH₂Cl₂.

    • Dry the combined organic layers over Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Purify the crude product mixture by column chromatography on silica gel to isolate the C5- and C4-bromo isomers.[6]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key pathways and decision-making processes for achieving regioselective bromination.

Caption: Mechanism of electrophilic substitution on pyrrole, showing the more stable intermediate from C2 attack.

Bromination_Workflow Start Start: Select Pyrrole Substrate Substrate_Type What is the substitution pattern? Start->Substrate_Type Unsubstituted Unsubstituted Pyrrole Substrate_Type->Unsubstituted Unsubstituted C2_Acyl C2-Acyl Pyrrole Substrate_Type->C2_Acyl C2-Acyl Desired_Product_Unsub Desired Product? Unsubstituted->Desired_Product_Unsub Desired_Product_Acyl Desired Product? C2_Acyl->Desired_Product_Acyl C2_Bromo C2-Bromopyrrole Desired_Product_Unsub->C2_Bromo C2-Bromo C3_Bromo C3-Bromopyrrole Desired_Product_Unsub->C3_Bromo C3-Bromo C4_Bromo C4-Bromo-2-Acylpyrrole Desired_Product_Acyl->C4_Bromo C4-Bromo C5_Bromo C5-Bromo-2-Acylpyrrole Desired_Product_Acyl->C5_Bromo C5-Bromo Use_NBS Use NBS at low temp C2_Bromo->Use_NBS Use_Blocking_Group Use N-protecting/C2-blocking group strategy C3_Bromo->Use_Blocking_Group Use_NBS_Standard Use standard conditions (e.g., NBS/THF) C4_Bromo->Use_NBS_Standard Check_Substrate Is substrate a C2-carboxamide? C5_Bromo->Check_Substrate Use_TBABr3 Use TBABr3 in CH2Cl2 Check_Substrate->Use_TBABr3 Yes C5_Difficult C5-selectivity is challenging for esters/ketones Check_Substrate->C5_Difficult No

Caption: Troubleshooting workflow for selecting the appropriate bromination conditions based on the substrate and desired regioselectivity.

References

"degradation pathways of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. The information provided is based on established principles of organic chemistry and data from related compounds, as direct experimental data for this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, two primary degradation pathways are anticipated. The most likely is the decarboxylation of the carboxylic acid group, a common reaction for pyrrole-2-carboxylic acids, which is accelerated in the presence of acid.[1][2][3] A secondary, more strenuous pathway could involve the acid-catalyzed hydrolysis of the N-methyl group, although this would likely require harsh conditions. Additionally, strong acids can induce protonation and subsequent polymerization of the pyrrole ring.[4]

Q2: What degradation is expected under basic conditions?

A2: Under basic conditions, this compound is expected to be relatively more stable than in acidic media, especially concerning the carboxylic acid group, which will deprotonate to form a stable carboxylate salt. However, prolonged exposure to strong bases and high temperatures could potentially lead to other degradative reactions, such as nucleophilic attack on the pyrrole ring, though this is less common for electron-rich pyrrole systems. Some pyrrole derivatives have been noted to be unstable in alkaline mediums.[5][6]

Q3: My compound is showing unexpected peaks in the HPLC analysis after storage in an acidic mobile phase. What could be the cause?

A3: The appearance of new peaks suggests degradation. The most probable cause is acid-catalyzed decarboxylation, leading to the formation of 4-bromo-1-methyl-1H-pyrrole. To confirm this, you can synthesize the potential degradant as a reference standard. To mitigate this, use a mobile phase with a higher pH if your separation method allows, and always use freshly prepared solutions.

Q4: I am not observing any degradation under my initial forced degradation conditions. What should I do?

A4: If you do not observe degradation (typically aiming for 5-20% degradation), you may need to increase the stress level.[7] For acid/base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from room temperature to 50-70°C), or prolong the exposure time.[8] It is crucial to increase the stress incrementally to avoid complete degradation of the sample.

Q5: How do the bromo and N-methyl substituents influence the stability of the molecule?

A5: The N-methyl group increases the electron density of the pyrrole ring, which generally enhances its stability against ring-opening but can make it more susceptible to certain electrophilic attacks.[6] The bromo-substituent is electron-withdrawing, which decreases the electron density of the ring, potentially making it more stable against electrophilic attack but theoretically more susceptible to nucleophilic attack under harsh conditions.

Troubleshooting Guides

Issue: Rapid and Complete Degradation in Acidic Media
  • Symptoms: The peak corresponding to this compound disappears entirely from the chromatogram shortly after exposure to acidic conditions, and multiple new, smaller peaks appear.

  • Possible Causes:

    • The acidic conditions (concentration and/or temperature) are too harsh, leading to rapid decarboxylation and potentially polymerization.

    • The pyrrole ring is undergoing acid-catalyzed polymerization, which is a known reactivity pattern for pyrroles in strong acid.[4]

  • Solutions:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl) and incrementally increase it.

    • Lower the Temperature: Perform the initial experiments at room temperature before elevating the temperature.

    • Time-Course Study: Sample the reaction at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the initial degradation products before they degrade further.

Issue: Inconsistent Degradation Results
  • Symptoms: The percentage of degradation varies significantly between seemingly identical experiments.

  • Possible Causes:

    • Inconsistent temperature control.

    • Variability in the preparation of acidic or basic solutions.

    • Inconsistent timing of sample quenching before HPLC analysis.

  • Solutions:

    • Use a Calibrated Thermostatic Bath: Ensure precise and consistent temperature control throughout the experiment.

    • Standardize Solution Preparation: Prepare fresh acid and base solutions for each experiment using calibrated volumetric flasks and pipettes.

    • Immediate and Consistent Quenching: At each time point, immediately neutralize the sample with a predetermined volume of a suitable quenching agent (e.g., for an acid stress sample, quench with a stoichiometric amount of base to bring the pH to neutral) before analysis.

Data Presentation

The following tables represent hypothetical data from a forced degradation study on this compound.

Table 1: Summary of Forced Degradation under Acidic Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradant
0.1 M HCl24258%4-bromo-1-methyl-1H-pyrrole
0.1 M HCl246035%4-bromo-1-methyl-1H-pyrrole
1 M HCl86062%4-bromo-1-methyl-1H-pyrrole and others

Table 2: Summary of Forced Degradation under Basic Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradant
0.1 M NaOH2425< 1%Not Applicable
0.1 M NaOH24605%Unidentified polar species
1 M NaOH86012%Unidentified polar species

Experimental Protocols

Protocol 1: Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition Setup: In a series of vials, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Place the vials in a thermostatically controlled water bath at 60°C.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from a vial.

  • Quenching: Immediately neutralize the aliquot with a predetermined volume of 0.1 M sodium hydroxide to stop the degradation reaction.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Stress Condition Setup: In a series of vials, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Place the vials in a thermostatically controlled water bath at 60°C.

  • Sampling: At specified time intervals, withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot with a predetermined volume of 0.1 M hydrochloric acid.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by HPLC.

Visualizations

Acid_Degradation_Pathway parent This compound decarboxylated 4-bromo-1-methyl-1H-pyrrole parent->decarboxylated H+, Δ -CO2 (Major Pathway) polymer Polymerization Products parent->polymer Strong H+, Δ (Minor Pathway)

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation_Pathway parent This compound salt Carboxylate Salt (Stable) parent->salt OH- (Deprotonation) other Other Minor Degradation Products parent->other Strong OH-, Δ (Harsh Conditions)

Caption: Potential reactions under basic conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base sampling Time-Point Sampling acid->sampling base->sampling quenching Neutralize (Quench) sampling->quenching hplc HPLC Analysis quenching->hplc characterization Identify Degradants (e.g., LC-MS) hplc->characterization

Caption: General experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its 1H Analog for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Subtle structural modifications to this privileged heterocycle can profoundly influence its physicochemical properties and pharmacological profile. This guide provides a detailed comparative analysis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid and its direct analog, 4-bromo-1H-pyrrole-2-carboxylic acid, focusing on the critical impact of N-methylation.

Physicochemical Properties: A Quantitative Comparison

The addition of a single methyl group to the pyrrole nitrogen atom fundamentally alters the molecule's physical and chemical characteristics. This modification eliminates a hydrogen bond donor site, increases molecular weight, and typically enhances lipophilicity (as suggested by the predicted XLogP3 value). These changes can significantly affect a compound's solubility, membrane permeability, and metabolic stability.

Property4-bromo-1H-pyrrole-2-carboxylic acidThis compound
Chemical Structure 4-bromo-1H-pyrrole-2-carboxylic acidthis compound
CAS Number 27746-02-7[3]875160-43-3[4]
Molecular Formula C₅H₄BrNO₂[3]C₆H₆BrNO₂
Molecular Weight 189.99 g/mol [3][5]204.03 g/mol
Melting Point 90-92 °C[5] or 151 °C (424 K)[6]Data not available
Boiling Point ~393 °C (Predicted)[5]Data not available
XLogP3 (Lipophilicity) 1.3 (Computed)[5]>1.3 (Predicted increase)
Hydrogen Bond Donor Count 2[3]1
Hydrogen Bond Acceptor Count 2[3]2

Note: The discrepancy in the reported melting point for the 1H analog may be due to different crystalline forms or experimental conditions.

Synthesis and Experimental Protocols

The synthetic routes to these compounds diverge based on the introduction of the N-methyl group. The 1H analog is readily synthesized via electrophilic bromination of the pyrrole ring, while its methylated counterpart can be prepared through two primary strategies, as outlined below.

SynthesisComparison cluster_1H Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid cluster_NMe Plausible Synthetic Routes for this compound cluster_A Route A: Bromination first cluster_B Route B: Methylation first start1 1H-Pyrrole-2-carboxylic acid reagent1 N-Bromosuccinimide (NBS) in appropriate solvent start1->reagent1 prod1 4-bromo-1H-pyrrole-2-carboxylic acid reagent1->prod1 prod1_ref 4-bromo-1H-pyrrole-2-carboxylic acid (or its ester) reagentA Methylating agent (e.g., CH₃I, DMS) + Base (e.g., NaH, K₂CO₃) prod1_ref->reagentA prodA This compound reagentA->prodA startB 1-Methyl-1H-pyrrole-2-carboxylic acid reagentB N-Bromosuccinimide (NBS) startB->reagentB prodB This compound reagentB->prodB

Caption: Comparative synthetic pathways for the target compounds.

Experimental Protocol: Synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid

This protocol is based on the widely used method of electrophilic bromination of the pyrrole ring.[5]

  • Dissolution: Dissolve 1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent to the cooled pyrrole solution over 30-60 minutes. The slow addition is crucial to control the reaction temperature and prevent over-bromination.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, add water and an organic solvent (e.g., ethyl acetate) to facilitate phase separation. Extract the aqueous layer with the organic solvent two to three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-bromo-1H-pyrrole-2-carboxylic acid.

Spectroscopic Differentiation

While detailed spectral data is best obtained experimentally, key differences can be predicted:

  • ¹H NMR: The most telling difference will be the presence of a singlet integrating to three protons (typically in the 3.5-4.0 ppm range) for the N-CH₃ group in this compound. Conversely, 4-bromo-1H-pyrrole-2-carboxylic acid will exhibit a broad singlet for the N-H proton (typically at a higher chemical shift, >9 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The N-methylated analog will show an additional carbon signal in the aliphatic region (typically 30-40 ppm) corresponding to the methyl group.

  • IR Spectroscopy: The 1H analog will have a distinct N-H stretching band (typically around 3200-3400 cm⁻¹), which will be absent in the spectrum of the N-methylated compound.

Biological Activity and Pharmacological Implications

Pyrrole derivatives are known to exhibit a vast array of biological activities, acting as anticancer, antimicrobial, and anti-inflammatory agents.[2][7] The specific compound, 4-bromo-1H-pyrrole-2-carboxylic acid, has been identified in marine organisms, suggesting a role as a natural bioactive molecule.[3]

While no direct comparative biological data for these two specific compounds are publicly available, the impact of N-methylation on drug activity is a well-studied concept in medicinal chemistry. The methylation of the pyrrole nitrogen introduces significant changes that can alter a molecule's interaction with its biological target.

BiologicalImpact cluster_1H 4-bromo-1H-pyrrole-2-carboxylic acid cluster_NMe This compound NH_Compound N-H Group Present HBD Acts as a Hydrogen Bond Donor NH_Compound->HBD Receptor1 Receptor Pocket HBD->Receptor1 Forms critical H-bond for binding affinity NMe_Compound N-CH₃ Group Present No_HBD Hydrogen Bond Donor Removed NMe_Compound->No_HBD Lipophilicity Increased Lipophilicity and Steric Bulk NMe_Compound->Lipophilicity Receptor2 Receptor Pocket No_HBD->Receptor2 Loss of key interaction, potentially reduced affinity Lipophilicity->Receptor2 Altered binding through hydrophobic interactions or steric clash

References

A Comparative Analysis of the Biological Activities of Brominated vs. Non-Brominated Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of bromine atoms to the pyrrole ring can significantly modulate these properties, influencing factors such as lipophilicity, metabolic stability, and target binding affinity. This guide provides an objective comparison of the biological activities of brominated and non-brominated pyrrole carboxylic acids, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antimicrobial and anticancer activities of selected brominated and non-brominated pyrrole carboxylic acid derivatives.

Table 1: Antimicrobial Activity
Compound TypeCompound Name/DerivativeTarget OrganismActivity Metric (MIC in µg/mL)Reference
Brominated Marmaricine AMethicillin-Resistant Staphylococcus aureus (MRSA)8[1]
Marmaricine BMethicillin-Resistant Staphylococcus aureus (MRSA)8[1]
Marmaricine CMethicillin-Resistant Staphylococcus aureus (MRSA)16[1]
Marmaricine BCandida albicans8[1]
Marmaricine CCandida albicans8[1]
Non-Brominated Pyrrole-2-carboxylic acidListeria monocytogenes(Inhibits biofilm formation)[2]
Pyrrole-2-carboxamidePseudomonas syringae7.5[3]
Pyrrole-2-carboxamideXanthomonas campestris30[3]

Note: Direct comparative studies testing brominated and their non-brominated parent pyrrole carboxylic acids against the same microbial strains are limited in the reviewed literature. The data presented is from studies focusing on either brominated or non-brominated derivatives.

Table 2: Anticancer Activity (Cytotoxicity)
Compound TypeCompound DerivativeCancer Cell LineActivity Metric (IC50 in µM)Reference
Brominated 2,4-disubstituted brominated pyrroleMurine Leukemia (L1210)Potent Activity[4]
2,3,4-trisubstituted brominated pyrroleHuman Uterine Carcinoma (HeLa-S3)Potent Activity[4]
Marinopyrrole ANon-Small Cell Lung Cancer (Various)1.1 - 9.2[5]
Marinopyrrole BColon Cancer (HCT-116)9.0[5]
Marinopyrrole CColon Cancer (HCT-116)0.39[5]
Non-Brominated Pyrrole derivative 4aColon Cancer (LoVo)(Decreased viability to 82.54% at 6.25 µM)[6]
Pyrrole derivative 4dColon Cancer (LoVo)(Decreased viability to 91.11% at 6.25 µM)[6]

Note: The term "Potent Activity" is used where specific IC50 values were not provided in the abstract, but the study highlighted significant cytotoxicity.[4] The data for brominated and non-brominated anticancer compounds are from separate studies, indicating a need for more direct comparative research.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent against bacteria.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours culture), select 3-5 well-isolated colonies of the test microorganism.
  • Transfer the colonies into a tube containing sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in the appropriate broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
  • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8][9]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding:

  • Harvest and count the desired cancer cells.
  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (brominated and non-brominated pyrrole carboxylic acids) in the complete cell culture medium.
  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium containing MTT.
  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. IC50 Calculation:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11][12]

Signaling Pathways and Mechanisms of Action

Pyrrole derivatives exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticancer Mechanisms

Many pyrrole-based compounds exhibit anticancer activity by targeting protein kinases involved in cell growth and survival signaling pathways.

anticancer_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrrole Pyrrole Derivatives Pyrrole->RTK Inhibition Pyrrole->RAF

Figure 1. Inhibition of the MAPK/ERK signaling pathway by pyrrole derivatives.

Pyrrole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are often overexpressed in cancer cells.[13] By blocking these receptors, they inhibit downstream signaling cascades like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[6]

Antimicrobial Mechanisms

The antimicrobial action of pyrrole alkaloids, particularly halogenated ones, is often attributed to their ability to disrupt essential bacterial processes.

antimicrobial_workflow Compound Brominated Pyrrole Carboxylic Acid Disruption Disruption/Inhibition Compound->Disruption Membrane Bacterial Cell Membrane Death Bacterial Cell Death Membrane->Death Wall Cell Wall Synthesis Wall->Death Metabolism Bacterial Metabolism Metabolism->Death NucleicAcid Nucleic Acid/Protein Synthesis NucleicAcid->Death Disruption->Membrane Permeability Disruption->Wall Inhibition Disruption->Metabolism Inhibition Disruption->NucleicAcid Inhibition

References

Validating the Kinase Inhibitory Potential of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the kinase inhibitory activity of the novel compound, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Due to the nascent stage of research on this specific molecule, we will draw comparisons with well-characterized kinase inhibitors that share a similar pyrrole-based scaffold, primarily focusing on inhibitors of the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds. This document outlines quantitative comparisons of inhibitory activities, detailed experimental protocols for in-vitro kinase assays, and visual representations of the relevant signaling pathway and experimental workflow.

Comparative Inhibitory Activity

To contextualize the potential efficacy of this compound, it is essential to compare its anticipated inhibitory activity against established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrrolo[2,3-d]pyrimidine derivatives and clinically approved EGFR inhibitors, providing a benchmark for future experimental validation.

Compound ClassSpecific Compound (Example)Target Kinase(s)IC50 (nM)
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (Wild-Type)22
EGFR (T790M Mutant)0.21
Pyrrolo[2,3-d]pyrimidine Compound 31rEGFR (Triple Mutant)<1
Quinazoline (Approved Drug) GefitinibEGFR26 - 57
Quinazoline (Approved Drug) ErlotinibEGFR2

Note: The IC50 values are dependent on the specific assay conditions and the form of the kinase used (wild-type vs. mutant). The data presented here is for comparative purposes and highlights the potent and selective nature of pyrrole-based scaffolds.

Experimental Protocols: In Vitro EGFR Kinase Inhibition Assay

To quantitatively assess the inhibitory activity of this compound against EGFR, a robust in vitro kinase assay is required. The following protocol outlines a common method based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:
  • Recombinant human EGFR kinase (active)

  • This compound (test compound)

  • Comparator inhibitors (e.g., Gefitinib, Erlotinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well or 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:
  • Compound Preparation: Prepare a stock solution of this compound and comparator inhibitors in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Setup:

    • Add the diluted test and comparator compounds to the wells of the assay plate.

    • Include a "no inhibitor" positive control (vehicle only, e.g., DMSO) and a "no enzyme" blank control.

  • Kinase Reaction:

    • Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding the diluted recombinant EGFR enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the blank control values from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.

Visualizing the Molecular Context

To better understand the biological relevance of inhibiting EGFR, the following diagrams illustrate the EGFR signaling pathway and a generalized workflow for an in vitro kinase inhibition assay.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PLCg->PIP2 Hydrolyzes PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Proliferation Ca2->Proliferation

Caption: The EGFR signaling pathway, a key regulator of cell growth and proliferation.

Kinase_Inhibition_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prep Plate Plate Assay Components in 96/384-well Plate Prep->Plate Incubate Incubate to Allow Kinase Reaction Plate->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Measure Signal (Luminescence/Fluorescence) Stop->Read Analyze Data Analysis: Calculate % Inhibition & IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

"cross-reactivity profile of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid against different kinases"

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Public Data for 4-bromo-1-methyl-1H-pyrrole-2-carboxylic Acid Kinase Cross-Reactivity

As of December 2025, publicly accessible scientific literature and databases do not contain a specific cross-reactivity profile for the compound this compound against a broad panel of kinases. While pyrrole derivatives are recognized for their potential as bioactive compounds, including protein kinase inhibition, detailed screening data for this particular molecule is not available.[1] Chemical suppliers list the compound, but do not provide information on its biological activity or kinase inhibitory profile.[2]

Due to the absence of specific data for this compound, this guide will utilize the well-characterized, broad-spectrum kinase inhibitor Staurosporine as a representative example to illustrate the format and content of a comprehensive kinase inhibitor comparison guide. Staurosporine is a natural product known for its potent inhibition of a wide range of kinases, making it a valuable tool for kinase research and a relevant case study for cross-reactivity analysis.

Comparative Kinase Cross-Reactivity Profile: Staurosporine vs. Select Kinase Inhibitors

This section provides a comparative analysis of Staurosporine's inhibitory activity against a panel of kinases, juxtaposed with other known kinase inhibitors to provide a contextual performance benchmark. The data, presented in terms of IC50 (the half-maximal inhibitory concentration), highlights the compound's potency and selectivity.

Kinase Inhibition Profile

The following table summarizes the IC50 values of Staurosporine and two other representative kinase inhibitors, Sunitinib and Dasatinib, against a selection of kinases from different families. Lower IC50 values indicate higher potency.

KinaseStaurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
Tyrosine Kinases
ABL1625<1
SRC7110<1
VEGFR2858
PDGFRβ7228
EGFR100>10,000130
Serine/Threonine Kinases
PKA15>10,000>10,000
PKCα<12,300>10,000
CAMKII20>10,000>10,000
CDK2/cyclin A35,200330
AKT12508,700>10,000

Note: The IC50 values presented are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of kinase inhibition data. The following is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the active site of a kinase.

Materials:

  • Kinase of interest (e.g., ABL1, SRC)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compounds (e.g., Staurosporine)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • A solution of the test compound is prepared in the assay buffer at various concentrations.

  • The kinase, Eu-labeled antibody, and the test compound are added to the wells of a 384-well plate and incubated for a specified period (e.g., 60 minutes) at room temperature.

  • The Alexa Fluor™ 647-labeled tracer is added to each well.

  • The plate is incubated for another 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • The plate is read in a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emissions at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium) are recorded.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. Inhibition of tracer binding results in a decreased TR-FRET signal.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_analysis Data Analysis Compound Test Compound Dilution Incubate1 Add Kinase/Ab and Compound to Plate Incubate 60 min Compound->Incubate1 Kinase_Ab Kinase + Eu-Antibody Mixture Kinase_Ab->Incubate1 Add_Tracer Add Fluorescent Tracer Incubate1->Add_Tracer Incubate2 Incubate 60 min Add_Tracer->Incubate2 Read_Plate Read TR-FRET Signal Incubate2->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Determine IC50 Calculate->Plot

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Affected Signaling Pathways

Staurosporine's broad-spectrum activity affects numerous signaling pathways. For example, its potent inhibition of SRC family kinases (SFKs) and Abelson tyrosine kinase (ABL1) disrupts key cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR SRC SRC PDGFR->SRC Integrin Integrins Integrin->SRC ABL1 ABL1 SRC->ABL1 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK STAT3 STAT3 Pathway SRC->STAT3 Migration Cell Migration SRC->Migration ABL1->STAT3 PI3K_AKT PI3K-AKT Pathway ABL1->PI3K_AKT Staurosporine Staurosporine Staurosporine->SRC Staurosporine->ABL1 Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival PI3K_AKT->Survival

Caption: Inhibition of SRC and ABL1 by Staurosporine disrupts multiple downstream signaling pathways.

References

In Vivo Efficacy of Pyrrole-2-Carboxamide Derivatives as Potent Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of novel pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.

Comparative Efficacy of Pyrrole-2-Carboxamide Derivatives

The in vivo efficacy of lead pyrrole-2-carboxamide derivatives has been evaluated in an acute mouse model of Mycobacterium tuberculosis infection. The data presented below highlights the significant anti-tubercular activity of these compounds, particularly in comparison to established first-line treatments.

Compound IDDerivative StructureDosing RegimenChange in Bacterial Load (log10 CFU) in LungsReference
Compound 32 N-(Adamantan-2-yl)-4-(pyridin-3-yl)-1H-pyrrole-2-carboxamide100 mg/kg, once daily, oralReduction of 1.5 log10 CFU compared to untreated controls after 10 days[1]
Isoniazid (INH) (First-line anti-TB drug)25 mg/kg, once daily, oralReduction of >2 log10 CFU compared to untreated controls after 10 days[1]
Untreated Control VehicleN/ABaseline bacterial load[1]

Note: The in vivo study demonstrated that Compound 32 exhibited significant bactericidal activity, reducing the mycobacterial burden in the lungs of infected mice. While not as potent as the first-line drug Isoniazid in this acute model, its efficacy against drug-resistant strains in vitro suggests its potential as a valuable component of future combination therapies.

Structure-Activity Relationship: The Impact of N-Methylation

While in vivo data for a direct 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid derivative is not available in the reviewed literature, in vitro studies on analogous compounds have elucidated a critical structure-activity relationship concerning N-methylation of the pyrrole ring.

Compound IDKey Structural FeatureIn Vitro MIC (μg/mL) against M. tuberculosis H37RvImpact on ActivityReference
Compound 5 N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide<0.016Highly Potent[1]
Compound 12 N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-1-methyl -1H-pyrrole-2-carboxamide3.7~50-fold reduction in activity[1]

These findings strongly indicate that the hydrogen on the pyrrole nitrogen is crucial for the potent anti-tubercular activity of this class of compounds.[1] Docking studies suggest that this hydrogen atom is involved in a key hydrogen bond interaction with the target protein. Methylation of this nitrogen disrupts this interaction, leading to a significant decrease in inhibitory potency.

Experimental Protocols

In Vivo Efficacy in an Acute Mouse Model of M. tuberculosis Infection

The in vivo efficacy of the pyrrole-2-carboxamide derivatives was assessed using a well-established acute mouse model of tuberculosis.

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment: Treatment was initiated 10 days post-infection. Compounds were formulated in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily.

  • Evaluation of Bacterial Load: At designated time points (e.g., day 10 of treatment), mice were euthanized, and the lungs were harvested. The organs were homogenized, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with OADC.

  • Data Analysis: Colony-forming units (CFU) were counted after 3-4 weeks of incubation at 37°C. The efficacy of the compounds was determined by comparing the log10 CFU values in the lungs of treated mice to those of the untreated control group.

Mechanism of Action: Inhibition of MmpL3

The primary molecular target of this series of pyrrole-2-carboxamide derivatives has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids. Mycolic acids are major and indispensable components of the unique and protective mycobacterial cell wall.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MmpL3-mediated transport of TMM and the workflow for evaluating the in vivo efficacy of MmpL3 inhibitors.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM Mycolic_Acid_Syn Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Syn TMM Transport Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Syn->Cell_Wall Incorporation Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition.

Experimental_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Treatment Oral Administration of Pyrrole-2-carboxamide Derivatives Infection->Treatment Evaluation Harvest Lungs and Determine Bacterial Load (CFU) Treatment->Evaluation Comparison Compare CFU counts between Treated and Control Groups Evaluation->Comparison

Caption: Workflow for in vivo efficacy evaluation in a mouse model of tuberculosis.

References

A Comparative Guide to the Synthetic Routes of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes are analyzed based on their starting materials, key transformations, and overall efficiency. This document presents quantitative data in a clear tabular format, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in numerous biologically active compounds. The presence of a bromine atom provides a handle for further functionalization, typically through cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other modifications. The N-methyl group can influence the compound's solubility, metabolic stability, and biological activity. Consequently, efficient and scalable synthetic access to this molecule is of significant interest. This guide compares two logical and feasible synthetic strategies:

  • Route A: Commencing with the N-methylation of a pyrrole ester, followed by bromination and subsequent hydrolysis.

  • Route B: Beginning with the bromination of a pyrrole ester, followed by N-methylation and concluding with hydrolysis.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: N-Methylation FirstRoute B: Bromination First
Starting Material Methyl 1H-pyrrole-2-carboxylateMethyl 1H-pyrrole-2-carboxylate
Key Intermediates 1. Methyl 1-methyl-1H-pyrrole-2-carboxylate2. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate1. Methyl 4-bromo-1H-pyrrole-2-carboxylate2. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Number of Steps 33
Overall Yield Estimated moderate to goodEstimated moderate to good
Key Challenges Regioselective bromination at the 4-position of an activated pyrrole ring.Potential for side reactions during N-methylation of the brominated pyrrole.
Advantages Potentially more straightforward N-methylation on a simple pyrrole ester.Bromination of the N-H pyrrole may offer different regioselectivity.
Disadvantages The electron-donating N-methyl group can lead to over-bromination or a mixture of isomers.The brominated pyrrole may be less reactive towards N-methylation.

Experimental Protocols

Route A: N-Methylation, Bromination, Hydrolysis

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). The solution is cooled to 0 °C, and N-bromosuccinimide (NBS, 1.05 eq) is added in portions. The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while being monitored by TLC. The reaction is typically complete within a few hours. After completion, the succinimide byproduct is filtered off, and the filtrate is washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by chromatography to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.[1]

Step 3: Synthesis of this compound

To a solution of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol and water is added lithium hydroxide or sodium hydroxide (2-3 eq). The mixture is heated to reflux and stirred for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC. The reaction mixture is then cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to give this compound.[2]

Route B: Bromination, N-Methylation, Hydrolysis

Step 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

1H-Pyrrole-2-carboxylic acid is first esterified to methyl 1H-pyrrole-2-carboxylate. To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent like THF or DMF, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 4-bromo-1H-pyrrole-2-carboxylate.[3][4]

Step 2: Synthesis of Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) is dissolved in anhydrous DMF. To this solution, a base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of methyl iodide (1.2 eq) at room temperature. The mixture is stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.[5]

Step 3: Synthesis of this compound

The hydrolysis of methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is carried out using the same procedure as described in Step 3 of Route A.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

Synthetic_Route_A cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis start Methyl 1H-pyrrole-2-carboxylate intermediate1 Methyl 1-methyl-1H-pyrrole-2-carboxylate start->intermediate1 NaH, CH₃I intermediate2 Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate intermediate1->intermediate2 NBS product This compound intermediate2->product LiOH or NaOH, H₂O

Caption: Synthetic pathway for Route A.

Synthetic_Route_B cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrolysis start Methyl 1H-pyrrole-2-carboxylate intermediate1 Methyl 4-bromo-1H-pyrrole-2-carboxylate start->intermediate1 NBS intermediate2 Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate intermediate1->intermediate2 K₂CO₃, CH₃I product This compound intermediate2->product LiOH or NaOH, H₂O

Caption: Synthetic pathway for Route B.

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of this compound from the common starting material, methyl 1H-pyrrole-2-carboxylate. The choice between the two routes may depend on the specific experimental conditions that provide the best regioselectivity for the bromination step and the overall yield and purity of the intermediates. Route A might be preferred if the N-methylation proceeds more cleanly on the non-brominated pyrrole, while Route B could be advantageous if the bromination of the N-H pyrrole ester offers better control of the bromine's position. Careful optimization of the reaction conditions for each step is crucial for achieving a high overall yield of the desired product. This guide provides a foundational framework for researchers to develop a robust and efficient synthesis of this important chemical entity.

References

Benchmarking the Antibacterial Potency of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, pyrrole-based compounds have emerged as a promising class of molecules with significant biological activity.[1][2][3] This guide provides a comparative analysis of the potential antibacterial potency of a specific synthetic pyrrole derivative, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, against established antibiotics.

Disclaimer: As of the latest literature review, specific experimental data on the antibacterial activity of this compound is not publicly available. The minimum inhibitory concentration (MIC) values presented for this compound are therefore hypothetical . These estimations are derived from published data on structurally related pyrrole-2-carboxylic acid and pyrrole-2-carboxamide derivatives to provide a scientifically grounded projection of its potential efficacy.[1] Further empirical testing is essential to validate these predictions.

Comparative Antibacterial Potency: A Data-Driven Overview

The primary metric for quantifying the in vitro effectiveness of an antibiotic is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a bacterium.[4] The following table benchmarks the hypothetical MIC values for this compound against the known MICs of widely used antibiotics for two common pathogenic bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Lower MIC values are indicative of higher antibacterial potency.

CompoundTarget OrganismHypothetical MIC (µg/mL)Known AntibioticKnown MIC (µg/mL)
This compound Staphylococcus aureus2 - 16 (estimated)Ciprofloxacin0.25 - 1.0[5]
Vancomycin≤2 (Susceptible)[6]
This compound Escherichia coli8 - 64 (estimated)Ciprofloxacin0.013 - 0.08[7]
Ceftriaxone≤1 (Susceptible)[8]

Note: The hypothetical MIC range for this compound is based on the observed activity of other substituted pyrrole derivatives, which have demonstrated MICs ranging from 3.12 to 64 µg/mL against these organisms.[1]

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure standardized and reproducible results, the following established protocols are recommended for determining the antibacterial potency of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[9][10]

  • Preparation of Bacterial Inoculum: Isolate a pure culture of the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) and control antibiotics is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to antimicrobials based on the size of the growth inhibition zone around a disk impregnated with the test compound.[11][12][13]

  • Preparation of Bacterial Lawn: A standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) is uniformly streaked across the surface of a Mueller-Hinton agar plate to create a confluent "lawn" of bacterial growth.[11][14]

  • Application of Antimicrobial Disks: Sterile filter paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the agar surface.[13]

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Data Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility of the bacterium to the compound is determined by comparing this diameter to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[15]

Visualizing the Workflow and Potential Mechanisms

To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_kirby Zone of Inhibition (Disk Diffusion) Bacterial_Culture Bacterial Culture (Pure Isolate) McFarland_Standard 0.5 McFarland Standardization Bacterial_Culture->McFarland_Standard Inoculation_MIC Inoculation with Standardized Bacteria McFarland_Standard->Inoculation_MIC Lawn_Culture Inoculate MHA Plate (Create Bacterial Lawn) McFarland_Standard->Lawn_Culture Serial_Dilution Serial Dilution of Compound in 96-Well Plate Serial_Dilution->Inoculation_MIC Incubation_MIC Incubation (16-20h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value (Lowest concentration with no growth) Incubation_MIC->Read_MIC Final_Analysis Comparative Analysis of Antibacterial Potency Read_MIC->Final_Analysis Place_Disks Place Impregnated Disks Lawn_Culture->Place_Disks Incubation_Kirby Incubation (16-24h, 37°C) Place_Disks->Incubation_Kirby Measure_Zones Measure Zone Diameters (mm) Incubation_Kirby->Measure_Zones Measure_Zones->Final_Analysis

Caption: Workflow for antibacterial susceptibility testing.

While the precise mechanism of action for this compound is unconfirmed, many pyrrole-containing antibiotics function by inhibiting essential bacterial processes.[1] Two of the most common targets are cell wall synthesis and DNA replication.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasmic Stage cluster_membrane Membrane Stage cluster_periplasm Periplasmic Stage Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior Precursor_Synthesis Precursor Synthesis (UDP-NAG, UDP-NAM) Lipid_I_II Formation of Lipid I and Lipid II Precursor_Synthesis->Lipid_I_II  To Membrane Translocation Translocation across Membrane Lipid_I_II->Translocation Transglycosylation Transglycosylation (Glycan Chain Elongation) Translocation->Transglycosylation  To Periplasm Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Peptidoglycan Cell Wall Transpeptidation->Peptidoglycan  Forms Stable Cell Wall Inhibition_Point Potential Target for Novel Antibiotics Inhibition_Point->Transpeptidation

Caption: Generalized bacterial cell wall synthesis pathway.

Another critical pathway often targeted by antimicrobials is DNA replication, specifically the action of DNA gyrase, an enzyme essential for managing DNA supercoiling in bacteria.[6][16][17][18]

DNA_Gyrase_Action cluster_process DNA Gyrase Catalytic Cycle DNA_Binding Gyrase Binds to DNA G-Segment T_Segment_Capture Captures T-Segment of DNA DNA_Binding->T_Segment_Capture G_Segment_Cleavage Cleaves G-Segment (Double-Strand Break) T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage Passes T-Segment through Break G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation Re-ligates G-Segment T_Segment_Passage->G_Segment_Ligation T_Segment_Release Releases T-Segment G_Segment_Ligation->T_Segment_Release T_Segment_Release->DNA_Binding Cycle Repeats Supercoiled_DNA Negatively Supercoiled DNA (Relaxed Topological Strain) T_Segment_Release->Supercoiled_DNA Quinolone_Action Quinolone Antibiotics (e.g., Ciprofloxacin) Quinolone_Action->Inhibition_Point Inhibition_Point->G_Segment_Ligation Prevents Re-ligation

Caption: Simplified mechanism of DNA gyrase inhibition.

References

"structure-activity relationship (SAR) studies of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid analogs reveals crucial insights for the development of potent therapeutic agents. While direct SAR studies on the carboxylic acid series are limited in publicly available literature, a detailed investigation into the corresponding carboxamide analogs provides a strong surrogate for understanding the impact of structural modifications on biological activity. This guide compares a series of pyrrole-2-carboxamide derivatives, focusing on their antimycobacterial potency, supported by experimental data and protocols.

Comparative Analysis of Biological Activity

A systematic evaluation of pyrrole-2-carboxamide analogs as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) has yielded significant data on their anti-tuberculosis (anti-TB) activity. The inhibitory potential is quantified by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.

The structure-activity relationship studies have highlighted that substitutions on the pyrrole ring and the carboxamide moiety significantly influence the anti-TB activity of these compounds.[1] Notably, the presence of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, combined with bulky substituents on the carboxamide, has been shown to greatly enhance the antimycobacterial effects.[1] Many of the synthesized compounds have demonstrated potent anti-TB activity with MIC values below 0.016 µg/mL, alongside low cytotoxicity.[1]

Interestingly, modifications at the N1 position of the pyrrole ring have a marked effect on activity. For instance, replacing the hydrogen at the N1 position with a methyl group can lead to a significant reduction in potency.[1] This suggests that the N-H group may be involved in a critical interaction with the target enzyme.

Below is a summary of the anti-TB activity for a selection of key analogs:

Compound IDR1 (Substitution on Pyrrole Ring)R2 (Substitution on Carboxamide)N1 SubstitutionMIC (µg/mL)
5 2,4-dichlorophenyl2-adamantylH< 0.016
12 2,4-dichlorophenyl2-adamantylCH33.7
13 2,4-dichlorophenylN-methyl-2-adamantylCH3> 32
14 2-chlorophenyl2-adamantylH0.031
15 4-chlorophenyl2-adamantylH0.031
16 2-fluorophenyl2-adamantylH< 0.016
17 3-fluorophenyl2-adamantylH< 0.016
18 4-fluorophenyl2-adamantylH< 0.016
19 4-(trifluoromethyl)phenyl2-adamantylH0.062

Experimental Protocols

The synthesis and biological evaluation of the pyrrole-2-carboxamide analogs were conducted following established methodologies.

General Synthesis of N-(Adamantan-2-yl)-4-aryl-1H-pyrrole-2-carboxamides

The synthesis of the target compounds was achieved through a multi-step process. A key intermediate, 4-bromo-1H-pyrrole-2-carboxylic acid, was protected with a Boc group.[1] The resulting compound then underwent a Suzuki coupling reaction with various arylboronic acids in the presence of a palladium catalyst to introduce the R1 substituent.[1] Following the coupling reaction, the Boc protecting group was removed, and the resulting carboxylic acid was coupled with 2-aminoadamantane to yield the final carboxamide analogs.

N-Methylation of Pyrrole-2-carboxamide Analogs

To investigate the effect of substitution at the N1 position, N-methylation was performed. For the synthesis of compound 12 , the parent compound 5 was dissolved in DMF, and treated with potassium hydroxide and methyl iodide. The reaction mixture was stirred for 6 hours at room temperature, followed by purification to yield the N-methylated product.[1]

In Vitro Anti-TB Activity Assay

The antimycobacterial activity of the synthesized compounds was determined using a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). The compounds were tested against Mycobacterium tuberculosis H37Rv. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period. Isoniazid and NITD-304 were used as positive controls.[1]

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship study of the pyrrole-2-carboxamide analogs, from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 4-Bromo-1H-pyrrole- 2-carboxylic acid Boc_Protection Boc Protection Start->Boc_Protection Suzuki_Coupling Suzuki Coupling with R1-B(OH)2 Boc_Protection->Suzuki_Coupling Deprotection Boc Deprotection Suzuki_Coupling->Deprotection Amide_Coupling Amide Coupling with R2-NH2 Deprotection->Amide_Coupling Analogs Pyrrole-2-carboxamide Analogs Amide_Coupling->Analogs N_Methylation N-Methylation (for select analogs) Analogs->N_Methylation Screening Anti-TB Activity Screening (MIC determination) Analogs->Screening N_Methyl_Analogs N1-Methyl Analogs N_Methylation->N_Methyl_Analogs N_Methyl_Analogs->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis

Caption: General workflow for the SAR study of pyrrole-2-carboxamide analogs.

References

Comparative Guide to Elucidating the Mechanism of Action of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential mechanism of action of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Based on the known biological activities of structurally related pyrrole-2-carboxylic acid derivatives, a primary hypothesized mechanism is the inhibition of the Mycobacterium tuberculosis MmpL3 transporter. This guide outlines the experimental protocols to test this hypothesis and compares the expected data with that of known MmpL3 inhibitors. Additionally, alternative potential mechanisms, including proline racemase inhibition and quorum sensing modulation, are discussed with relevant experimental approaches.

Primary Hypothesized Mechanism: Inhibition of MmpL3

The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for the export of mycolic acids, which are critical components of the mycobacterial cell wall.[1] Inhibition of MmpL3 leads to the accumulation of trehalose monomycolate (TMM) in the cytoplasm and ultimately cell death, making it an attractive target for novel anti-tuberculosis drugs.[1][2] Several classes of molecules, including pyrrole derivatives, have been identified as MmpL3 inhibitors.[3]

Comparative Analysis of MmpL3 Inhibitors

The following table summarizes the activity of known MmpL3 inhibitors that can be used as positive controls and for comparative evaluation of this compound.

Compound ClassExemplar CompoundTargetIn Vitro Potency (MIC against M. tuberculosis H37Rv)Reference
Pyrrole-2-carboxamides Compound 32MmpL3< 0.016 µg/mL[4][5]
Indole-2-carboxamides NITD-304MmpL3Not explicitly stated, but potent[4]
Adamantyl Ureas AU1235MmpL3Potent inhibitor[2]
1,5-Diarylpyrroles BM212MmpL3Potent inhibitor[3]
Ethylenediamines SQ109MmpL3Phase II clinical trial candidate[6]
Experimental Workflow for MmpL3 Inhibition Confirmation

The following diagram outlines a typical workflow to investigate whether a compound targets MmpL3.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation start Test Compound: This compound whole_cell Whole-Cell Growth Inhibition Assay (M. tuberculosis H37Rv) start->whole_cell lipid_labeling [14C]-Acetate Metabolic Labeling & TLC Analysis whole_cell->lipid_labeling Active compounds binding_assay Fluorescence-Based Competitive Binding Assay lipid_labeling->binding_assay TMM accumulation observed pmf_assay Proton Motive Force (PMF) Disruption Assay binding_assay->pmf_assay Direct binding confirmed resistant_mutant Generation & Sequencing of Resistant Mutants pmf_assay->resistant_mutant Indirect vs. Direct Action conclusion Confirmation of MmpL3 Inhibition resistant_mutant->conclusion

Caption: Experimental workflow for confirming MmpL3 as the target of a novel compound.

Detailed Experimental Protocols

1. Whole-Cell Growth Inhibition Assay

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against M. tuberculosis.

  • Methodology:

    • Prepare a serial dilution of this compound and known MmpL3 inhibitors (e.g., SQ109, NITD-304) in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Expected Outcome: A low MIC value would suggest potent antimycobacterial activity, warranting further investigation into the mechanism.

2. [14C]-Acetate Metabolic Labeling and Lipid Analysis

  • Objective: To determine if the test compound inhibits mycolic acid biosynthesis by causing the accumulation of TMM.[7]

  • Methodology:

    • Culture M. tuberculosis in the presence of the test compound at a concentration near its MIC.

    • Add [14C]-acetate to the culture and incubate to allow for metabolic labeling of lipids.

    • Extract total lipids from the bacterial cells.

    • Analyze the lipid extracts by thin-layer chromatography (TLC).

    • Visualize the radiolabeled lipids by autoradiography.

  • Expected Outcome: Inhibition of MmpL3 will result in a significant accumulation of radiolabeled TMM compared to the untreated control.[7]

3. Fluorescence-Based Competitive Binding Assay

  • Objective: To determine if the test compound directly binds to the MmpL3 protein.[7]

  • Methodology:

    • Use a whole-cell Mycobacterium smegmatis strain overexpressing M. tuberculosis MmpL3.

    • Incubate the cells with a fluorescent probe known to bind MmpL3 (e.g., an analog of an NITD inhibitor linked to a fluorophore).

    • Add increasing concentrations of the test compound.

    • Measure the displacement of the fluorescent probe using flow cytometry or a fluorescence plate reader.

  • Expected Outcome: A dose-dependent decrease in fluorescence intensity indicates that the test compound competes with the probe for binding to MmpL3, suggesting a direct interaction.[7]

Alternative Hypothesized Mechanisms

If this compound does not show activity consistent with MmpL3 inhibition, other potential mechanisms based on the activities of similar pyrrole-containing molecules should be considered.

Proline Racemase Inhibition

Pyrrole-2-carboxylic acid is a known competitive inhibitor of proline racemase, an enzyme essential for certain pathogens like Trypanosoma cruzi.[8]

Comparative Analysis of Proline Racemase Inhibitors
CompoundTargetInhibition TypePotencyReference
Pyrrole-2-carboxylic acid Proline RacemaseCompetitiveTransition state analogue[8]
Δ1-Pyrroline-2-carboxylate Proline RacemaseTransition state analogue-[9]
Experimental Protocol: Proline Racemase Inhibition Assay
  • Objective: To determine if the test compound inhibits the activity of proline racemase.

  • Methodology:

    • Purify recombinant proline racemase from the target organism (e.g., T. cruzi).

    • A common method involves a coupled spectrophotometric assay.[10] The racemization of L-proline to D-proline is coupled to the activity of a D-proline dehydrogenase, which reduces an artificial electron acceptor that can be monitored spectrophotometrically.

    • Perform the assay in the presence and absence of varying concentrations of this compound.

  • Expected Outcome: A decrease in the rate of the coupled reaction in the presence of the test compound would indicate inhibition of proline racemase.

Signaling Pathway: Proline Racemase in T. cruzi

G Proline_L L-Proline PRAC Proline Racemase (TcPRAC) Proline_L->PRAC Proline_D D-Proline PRAC->Proline_D Inhibitor 4-bromo-1-methyl-1H- pyrrole-2-carboxylic acid Inhibitor->PRAC Inhibition

Caption: Inhibition of proline racemase by a potential inhibitor.

Quorum Sensing Inhibition

Some small molecules can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[11] This is a potential anti-virulence strategy.

Comparative Analysis of Quorum Sensing Inhibitors
Compound ClassExemplar CompoundTarget SystemEffectReference
Flavones Chrysin derivativeLasR in P. aeruginosaAbrogates DNA binding[12]
N-Acyl Cyclopentylamides C10-CPALas and Rhl systems in P. aeruginosaInhibits interaction between regulators and autoinducers[13]
Experimental Protocol: Quorum Sensing Inhibition Assay
  • Objective: To assess the ability of the test compound to inhibit quorum sensing in a model organism like Pseudomonas aeruginosa.

  • Methodology:

    • Use a reporter strain of P. aeruginosa that expresses a reporter gene (e.g., lacZ or lux) under the control of a QS-regulated promoter (e.g., lasB or rhlA).

    • Grow the reporter strain in the presence of varying concentrations of the test compound.

    • Measure the reporter gene activity (e.g., β-galactosidase activity or luminescence).

  • Expected Outcome: A reduction in reporter gene expression without significantly affecting bacterial growth would indicate quorum sensing inhibition.[13]

Logical Relationship: Quorum Sensing Inhibition

G cluster_0 Quorum Sensing Pathway Autoinducer Autoinducer (e.g., AHL) Receptor Receptor Protein (e.g., LasR) Autoinducer->Receptor Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Inhibitor 4-bromo-1-methyl-1H- pyrrole-2-carboxylic acid Inhibitor->Receptor Inhibition

Caption: A simplified model of quorum sensing inhibition.

By systematically following these experimental workflows and comparing the results with the provided data for known inhibitors, researchers can effectively investigate and confirm the mechanism of action of this compound.

References

Safety Operating Guide

Proper Disposal of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

This guide outlines the essential steps for handling, segregating, and disposing of this compound in accordance with general laboratory safety protocols and hazardous waste regulations. Adherence to these procedures will minimize risks and ensure compliance.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is categorized as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

II. Waste Characterization and Segregation

Proper segregation of chemical waste is the most critical step in the disposal process. This compound is classified as a halogenated organic compound due to the presence of bromine.[6]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[6][7] Halogenated wastes require specific incineration processes and mixing them increases disposal costs and complexity.[7]

  • Acids and Bases: Do not combine acids and bases in the same waste container.[6]

  • Incompatible Materials: Keep halogenated solvent waste separate from heavy metals, pesticides, cyanides, and strong oxidizing or reducing agents.[7][8]

The following table summarizes the key data for this compound relevant to its disposal.

PropertyDataCitation
Chemical Name This compound
CAS Number Not readily available; similar compounds include 27746-02-7[1]
Physical Form Solid
Primary Hazard Class Irritant (Skin, Eye, Respiratory)[1][2]
Waste Classification Halogenated Organic Waste[6]
Disposal Method Incineration at a regulated hazardous waste facility[6]
Drain Disposal Strictly Prohibited[5]

III. Step-by-Step Disposal Protocol

Follow this protocol for the safe collection and disposal of this compound and its contaminated materials.

Step 1: Container Selection

  • Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Ensure the container has a secure, tight-fitting lid.[7]

Step 2: Labeling

  • As soon as the first waste is added, label the container clearly.

  • The label must include:

    • The words "Hazardous Waste".[7][8]

    • The full chemical name: "this compound".

    • A list of all chemical constituents and their approximate percentages.

    • The applicable hazard warnings (e.g., "Irritant," "Toxic").

    • The date of waste accumulation.

Step 3: Waste Collection

  • Collect all waste containing this compound, including the pure compound, contaminated solvents, and any contaminated lab materials (e.g., gloves, weigh boats, paper towels), in the designated container.

  • Perform all transfers of waste within a chemical fume hood to minimize exposure.[7]

  • Keep the waste container closed at all times, except when adding waste.[7][8]

Step 4: Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.[7]

  • Ensure the container is stored in secondary containment to prevent spills.[7]

  • Do not accumulate more than the permitted volume of hazardous waste in your laboratory, as per your institution's and local regulations.[7]

Step 5: Disposal Request

  • When the container is nearly full (approximately 75%), arrange for its disposal.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to request a waste pickup.[5][7]

  • Provide all necessary information from the waste label.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [5]

IV. Spill Management

In the event of a small spill:

  • Ensure proper PPE is worn (gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container with all contaminants and dispose of it as hazardous waste.[7]

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classification Waste Classification cluster_collection Collection & Segregation cluster_disposal Final Disposal start Waste Generation: This compound is_halogenated Is the compound halogenated? start->is_halogenated no_drain DO NOT dispose down the drain. start->no_drain no_trash DO NOT dispose in regular trash. start->no_trash is_acid Is the compound an acid? is_halogenated->is_acid Yes (Contains Bromine) collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_acid->collect_halogenated Yes (Carboxylic Acid) Segregate from bases. label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components & Percentages - Hazard Symbols collect_halogenated->label_container store_saa Store sealed container in a Satellite Accumulation Area (SAA) with secondary containment. label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor for pickup. store_saa->contact_ehs

Caption: Decision workflow for disposal of this compound.

References

Personal protective equipment for handling 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar chemical compounds and general best practices for laboratory safety.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 16063-95-7

  • Molecular Formula: C₆H₆BrNO₂

  • Molecular Weight: 204.02 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Appropriate PPE is mandatory to mitigate these risks.

Anticipated GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Signal Word: Warning[2]

Pictogram:

  • GHS07 (Exclamation Mark)[2]

Hazard Required Personal Protective Equipment (PPE) Specification
Skin Irritation / Harmful in Contact with Skin Chemical-resistant gloves, Lab coatNitrile or neoprene gloves (double gloving recommended).[3] Full-length lab coat.
Serious Eye Irritation Safety goggles or face shieldChemical splash goggles are required. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[3][4]
Respiratory Irritation / Harmful if Inhaled Respiratory ProtectionUse in a certified chemical fume hood. For weighing or procedures outside a hood, a NIOSH-approved N95 or higher-level respirator is necessary.[3][5]
Harmful if Swallowed General Laboratory PracticesDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Prepare all necessary glassware and equipment and place them inside the fume hood.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

2. Weighing and Aliquoting (Solid Form):

  • Don all required PPE as specified in the table above.

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.[5]

  • Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or receiving vessel.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.[5]

  • Close the primary container tightly immediately after use.

3. Dissolution:

  • Add the solvent to the vessel containing the weighed solid slowly and carefully within the fume hood.

  • If necessary, use gentle agitation (e.g., magnetic stirrer) to aid dissolution.

  • Keep the vessel covered to the extent possible to prevent vapor release.

4. Post-Handling:

  • Clean all contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Dispose of all contaminated disposable materials (e.g., weigh boats, wipes, gloves) in the designated halogenated organic waste container.

Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Type Disposal Container Procedure
Solid Waste (unused compound, contaminated gloves, weigh boats, paper towels)Labeled "Halogenated Organic Solid Waste" containerPlace directly into a designated, sealed, and clearly labeled waste container.
Liquid Waste (solutions containing the compound, solvent rinses)Labeled "Halogenated Organic Liquid Waste" containerCollect in a sealable, chemical-resistant container. Do not mix with non-halogenated waste.[7][8][9][10] Ensure the pH is neutral before adding to the waste container if it contains acids or bases.[8]

Key Disposal Principles:

  • Segregation is critical: Never mix halogenated organic waste with non-halogenated waste.[8][10] The disposal of mixed waste is significantly more expensive and complex.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[9]

  • Container Management: Keep waste containers closed at all times except when adding waste.[9]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and pickup schedules.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Equipment in Fume Hood prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Transfer to Vessel handle1->handle2 handle3 Dissolve in Solvent handle2->handle3 clean1 Clean Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Dispose of Solid Waste (Halogenated) clean2->clean3 clean4 Dispose of Liquid Waste (Halogenated) clean2->clean4 clean5 Remove PPE clean3->clean5 clean4->clean5 end_node End clean5->end_node start Start start->prep1

Caption: Workflow for the safe handling and disposal of this compound.

References

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4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

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